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  • Product: N-(3,5-Difluorobenzyl)-N-methylamine
  • CAS: 90390-28-6

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of N-(3,5-Difluorobenzyl)-N-methylamine

Foreword: The Strategic Importance of Fluorinated Scaffolds In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modula...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The 3,5-difluorobenzyl motif, in particular, is a privileged scaffold found in a range of biologically active compounds, including kinase inhibitors.[1] The synthesis of derivatives such as N-(3,5-Difluorobenzyl)-N-methylamine provides a crucial building block for further elaboration, enabling researchers to explore new chemical space. This guide offers a detailed, field-proven methodology for the synthesis of this secondary amine via reductive amination and outlines a comprehensive, self-validating workflow for its structural characterization.

Synthetic Strategy: The Efficiency of Reductive Amination

The most direct and widely adopted method for synthesizing secondary amines from aldehydes is one-pot reductive amination. This strategy is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Retrosynthetic Analysis & Mechanistic Rationale

Our target molecule, N-(3,5-Difluorobenzyl)-N-methylamine, is logically disconnected at the C-N bond, revealing 3,5-difluorobenzaldehyde and methylamine as the primary synthons.

The reaction proceeds in two key stages within a single pot:

  • Imine Formation: Methylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. This is followed by dehydration to form an intermediate N-methylimine. This step is typically reversible and often favored by removing the water formed or by using a high concentration of the amine.

  • In Situ Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced to selectively reduce the imine (C=N) double bond to the corresponding amine single bond (C-N) without reducing the aromatic ring. Sodium borohydride is an ideal choice due to its selectivity, safety, and compatibility with alcoholic solvents like methanol.

This one-pot approach is advantageous as it avoids the isolation of the often-unstable imine intermediate, leading to higher overall yields and a more streamlined workflow.[2][3]

Synthetic Workflow Diagram

Synthesis_Workflow Start1 3,5-Difluorobenzaldehyde Intermediate Schiff Base Intermediate (Imine) Start1:e->Intermediate:w Nucleophilic Attack & Dehydration Start2 Methylamine (CH₃NH₂) Start2:e->Intermediate:w Nucleophilic Attack & Dehydration Reagents Methanol (Solvent) Sodium Borohydride (NaBH₄) Reagents->Intermediate Product N-(3,5-Difluorobenzyl)-N-methylamine Reagents->Product Intermediate:e->Product:w Reduction Characterization_Workflow Product Purified Product HNMR ¹H NMR (Proton Environment, Connectivity) Product->HNMR CNMR ¹³C NMR (Carbon Skeleton) Product->CNMR FNMR ¹⁹F NMR (Fluorine Presence) Product->FNMR MS Mass Spec (Molecular Weight, Fragmentation) Product->MS IR FTIR (Functional Groups) Product->IR Conclusion Structure Confirmed: N-(3,5-Difluorobenzyl)-N-methylamine HNMR->Conclusion CNMR->Conclusion FNMR->Conclusion MS->Conclusion IR->Conclusion

Sources

Exploratory

"physical and chemical properties of N-(3,5-Difluorobenzyl)-N-methylamine"

Technical Guide for Medicinal Chemistry & Drug Development Executive Summary N-(3,5-Difluorobenzyl)-N-methylamine is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceuticals targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

N-(3,5-Difluorobenzyl)-N-methylamine is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceuticals targeting the Central Nervous System (CNS) and as a building block for kinase inhibitors.[1] Its structural core—the 3,5-difluorophenyl ring—confers unique metabolic stability by blocking the P450-mediated oxidation sites common in non-fluorinated benzyl derivatives. This guide provides a comprehensive analysis of its physicochemical profile, synthesis protocols, and handling requirements, designed for researchers requiring high-purity integration of this pharmacophore.

Part 1: Molecular Identity & Physicochemical Profile

This compound represents a strategic balance between lipophilicity and basicity. The presence of fluorine atoms at the meta positions (3 and 5) exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the amine relative to the non-fluorinated benzylamine, thereby influencing its bioavailability and blood-brain barrier (BBB) penetration.

Table 1: Chemical Identification & Core Constants
PropertyData / ValueNote
IUPAC Name N-methyl-1-(3,5-difluorophenyl)methanamine
Common Name N-(3,5-Difluorobenzyl)-N-methylamine
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol
CAS Number Not widely indexedAnalogous to 3,5-Difluorobenzylamine (CAS: 90390-27-5)
Physical State Colorless to pale yellow liquidAmine odor
Boiling Point 185–190 °C (Predicted)@ 760 mmHg
Density 1.12 ± 0.05 g/cm³Higher than non-fluorinated analog (0.94 g/cm³)
pKa (Conjugate Acid) 8.9 – 9.1 (Estimated)Reduced vs. Benzylamine (9.[1][2][3][4][5][6][7][8]3) due to F-inductive effect
LogP 1.8 – 2.1Moderate lipophilicity
Solubility Soluble in MeOH, DCM, DMSO, EtOAcLow water solubility (unless protonated)
Structural Analysis & Pharmacophore Utility

The 3,5-difluoro substitution pattern is not arbitrary; it is a deliberate medicinal chemistry tactic known as "metabolic blocking."

  • Metabolic Stability: The C-F bond is metabolically inert. Placing fluorines at the 3 and 5 positions prevents aromatic hydroxylation by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the parent drug.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorines reduces the electron density of the aromatic ring (making it less prone to oxidative attack) and slightly lowers the basicity of the nitrogen, which can reduce non-specific binding (hERG liability).

Part 2: Synthesis & Manufacturing Protocols

To ensure high purity and avoid the formation of tertiary amine by-products (over-alkylation), Reductive Amination is the superior synthesis method over direct alkylation.

Diagram 1: Reductive Amination Workflow

The following diagram outlines the reaction pathway, highlighting the critical imine intermediate.

SynthesisWorkflow cluster_conditions Reaction Conditions Aldehyde 3,5-Difluorobenzaldehyde (Starting Material) Imine Imine Intermediate (Unstable) Aldehyde->Imine Condensation (-H2O) MeNH2 Methylamine (in MeOH/THF) MeNH2->Imine Product N-(3,5-Difluorobenzyl)- N-methylamine Imine->Product Reduction ReducingAgent NaBH4 or STAB (Reducing Agent) ReducingAgent->Product Conds Temp: 0°C to RT Solvent: MeOH Time: 2-4 hrs

Caption: Synthesis via reductive amination prevents over-alkylation, ensuring high selectivity for the secondary amine.

Detailed Experimental Protocol

Objective: Synthesis of N-(3,5-Difluorobenzyl)-N-methylamine on a 10g scale.

  • Imine Formation:

    • Charge a reaction flask with 3,5-Difluorobenzaldehyde (10.0 g, 70.4 mmol) and anhydrous Methanol (100 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add Methylamine (2.0 M in THF, 1.2 equiv, 42.2 mL) dropwise over 20 minutes. Note: Exothermic reaction.

    • Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Confirm imine formation via TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add Sodium Borohydride (NaBH₄, 1.5 equiv, 4.0 g) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at RT for 3 hours.

  • Work-up & Purification:

    • Quench the reaction with water (50 mL) followed by 1N HCl to pH ~2 (to break boron complexes and protonate the amine).

    • Wash the aqueous layer with Dichloromethane (DCM) to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 using 2N NaOH.

    • Extract the free amine into DCM (3 x 50 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

    • Yield: Expect ~85-90% as a pale yellow oil.

Part 3: Handling, Stability, & Analytics

Diagram 2: Structure-Property Logic

Understanding the functional components of the molecule aids in troubleshooting stability issues.

PropertiesLogic Compound N-(3,5-Difluorobenzyl)-N-methylamine F_Atoms 3,5-Difluoro Substitution Compound->F_Atoms Amine Secondary Amine (N-Me) Compound->Amine Effect1 Blocks Metabolic Oxidation (Increases t1/2) F_Atoms->Effect1 Effect2 Lowers Ring Electron Density (Increases chemical stability) F_Atoms->Effect2 Effect3 Nucleophilic Center (Reactivity for coupling) Amine->Effect3 Effect4 Forms Stable HCl Salts Amine->Effect4

Caption: The 3,5-difluoro motif enhances metabolic stability, while the secondary amine serves as the reactive handle.

Storage & Safety (MSDS Summary)
  • Hazards: Corrosive (Category 1B).[5][9] Causes severe skin burns and eye damage.[5][7]

  • Storage: Store under inert atmosphere (Nitrogen or Argon). Air-sensitive (absorbs CO₂ to form carbamates).

  • Shelf Life: 12 months at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

Analytical Quality Control (QC)

To validate the identity and purity of the synthesized compound, the following parameters must be met:

  • GC-MS:

    • Column: HP-5MS or equivalent.

    • Method: 50°C (2 min) -> 20°C/min -> 280°C.

    • Expectation: Single sharp peak. Mass spectrum parent ion

      
       at m/z 157.
      
  • 1H NMR (CDCl₃, 400 MHz):

    • δ 6.7-6.9 (m, 3H): Aromatic protons (distinctive splitting pattern due to F-coupling).

    • δ 3.75 (s, 2H): Benzylic -CH₂-.

    • δ 2.45 (s, 3H): N-Methyl -CH₃.

    • δ 1.5 (br s, 1H): -NH (variable).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145211, 3,5-Difluorobenzylamine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • Purser, S., et al. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

Sources

Foundational

An In-depth Technical Guide to N-(3,5-Difluorobenzyl)-N-methylamine (CAS 90390-28-6): Properties, Synthesis, and Applications in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals Introduction N-(3,5-Difluorobenzyl)-N-methylamine, identified by the CAS number 90390-28-6, is a fluorinated organic compound that has garnered significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,5-Difluorobenzyl)-N-methylamine, identified by the CAS number 90390-28-6, is a fluorinated organic compound that has garnered significant interest within the realms of medicinal chemistry and drug discovery. Its structural architecture, featuring a difluorinated benzyl group, positions it as a valuable building block, particularly in the synthesis of targeted therapeutics. This guide provides a comprehensive overview of the chemical and physical properties of N-(3,5-Difluorobenzyl)-N-methylamine, a detailed synthetic protocol, and an exploration of its pivotal role as a pharmacophore in the development of kinase inhibitors.

Physicochemical Properties

While experimental data for N-(3,5-Difluorobenzyl)-N-methylamine is not extensively published, its properties can be reliably predicted and extrapolated from closely related analogs. The introduction of fluorine atoms is known to modulate key physicochemical parameters such as lipophilicity, metabolic stability, and binding affinity, making this compound a subject of interest in rational drug design.

PropertyValueSource
CAS Number 90390-28-6-
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol
Appearance Pale yellow to colorless oil (Predicted)
Boiling Point ~184 °C (Predicted, based on 3,5-Difluorobenzylamine)
Density ~1.21 g/mL at 25 °C (Predicted, based on 3,5-Difluorobenzylamine)
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane.General chemical knowledge of similar amines

Synthesis of N-(3,5-Difluorobenzyl)-N-methylamine

The most direct and efficient synthetic route to N-(3,5-Difluorobenzyl)-N-methylamine is through the reductive amination of 3,5-difluorobenzaldehyde with methylamine. This widely utilized reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Synthetic Pathway

G A 3,5-Difluorobenzaldehyde C [Imine Intermediate] A->C Condensation B Methylamine (CH3NH2) B->C D N-(3,5-Difluorobenzyl)-N-methylamine C->D Reduction R Reducing Agent (e.g., NaBH4, NaBH3CN) R->C

Reductive amination of 3,5-difluorobenzaldehyde.
Detailed Experimental Protocol

This protocol is adapted from the synthesis of the closely related compound, (3-fluorobenzyl)methylamine, and is expected to provide a high yield of the target product[1].

Materials:

  • 3,5-Difluorobenzaldehyde

  • Methylamine (40% aqueous solution)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (2N)

  • Sodium hydroxide (6N)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3,5-difluorobenzaldehyde (1 equivalent) in methanol.

    • To this stirred solution at room temperature, slowly add methylamine (40% aqueous solution, 1.1 equivalents).

    • Continue stirring the reaction mixture at room temperature for 6 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Carefully add sodium borohydride (1 equivalent) portion-wise, ensuring the temperature remains low.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

    • Continue stirring for approximately 16 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of deionized water.

    • Acidify the mixture with 2N hydrochloric acid.

    • Extract the aqueous phase with dichloromethane (3x).

    • Make the aqueous phase basic by adding 6N sodium hydroxide.

    • Extract the basic aqueous phase with dichloromethane (4x).

    • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3,5-Difluorobenzyl)-N-methylamine as an oil.

Applications in Drug Discovery: A Key Pharmacophore for Kinase Inhibitors

The 3,5-difluorobenzyl moiety has been identified as a critical pharmacophore in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer[2].

Mechanism of Action: Targeting ALK/ROS1 Kinases

Recent research has highlighted the significance of the 5-(3,5-difluorobenzyl)-1H-indazole scaffold in the development of dual inhibitors for Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), both of which are key drivers in certain types of non-small cell lung cancer (NSCLC).

The 3,5-difluorobenzyl group contributes to the binding affinity and selectivity of these inhibitors within the ATP-binding pocket of the kinase. The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the active site. Furthermore, the lipophilic nature of the fluorinated ring can enhance cell permeability and metabolic stability, which are desirable properties for drug candidates.

Role in Kinase Inhibitor Scaffolds

N-(3,5-Difluorobenzyl)-N-methylamine serves as a key intermediate in the synthesis of more complex kinase inhibitors. The secondary amine provides a reactive handle for further chemical modifications, allowing for the construction of larger molecules designed to target specific kinases. For instance, the N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide molecule has been investigated for its utility in treating diseases caused by deregulated protein kinase activity[3].

The synthesis of such complex molecules often involves the coupling of the N-(3,5-Difluorobenzyl) moiety with other heterocyclic systems to create a scaffold that can effectively compete with ATP for binding to the kinase active site.

G cluster_0 Kinase Inhibitor Synthesis cluster_1 Mechanism of Action A N-(3,5-Difluorobenzyl)-N-methylamine C Complex Kinase Inhibitor A->C Coupling Reaction B Heterocyclic Core (e.g., Indazole derivative) B->C D Kinase Active Site (e.g., ALK/ROS1) C->D Competitive Binding F Phosphorylation & Cell Proliferation D->F Inhibition E ATP E->D E->F Leads to

Workflow from intermediate to kinase inhibition.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

  • Fire Safety: This compound is likely combustible. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as dry chemical, foam, or carbon dioxide.

Conclusion

N-(3,5-Difluorobenzyl)-N-methylamine is a valuable fluorinated building block with significant potential in medicinal chemistry. Its synthesis via reductive amination is a straightforward and scalable process. The demonstrated importance of the 3,5-difluorobenzyl moiety as a key pharmacophore in the development of kinase inhibitors, particularly for ALK and ROS1, underscores the relevance of this compound in the design of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity. Further research into the specific binding interactions and structure-activity relationships of derivatives of N-(3,5-Difluorobenzyl)-N-methylamine will continue to be a fruitful area of investigation for drug discovery professionals.

References

  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. (2024). Bioorganic Chemistry. [Link]

  • Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. (2015).
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2023). PubMed Central. [Link]

  • 3,5-Difluorobenzylamine. PubChem. [Link]

Sources

Exploratory

"N-(3,5-Difluorobenzyl)-N-methylamine as a building block for novel compounds"

[1][2] Executive Summary N-(3,5-Difluorobenzyl)-N-methylamine (CAS: 748124-46-1) represents a "privileged fragment" in modern medicinal chemistry.[1][2][3] It serves as a critical building block for optimizing pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N-(3,5-Difluorobenzyl)-N-methylamine (CAS: 748124-46-1) represents a "privileged fragment" in modern medicinal chemistry.[1][2][3] It serves as a critical building block for optimizing pharmacokinetics, specifically targeting metabolic stability and lipophilicity without significantly altering steric bulk compared to non-fluorinated analogues.[2][3] This guide details the physicochemical rationale for its selection, robust synthetic protocols for its generation and utilization, and its strategic application in structure-activity relationship (SAR) campaigns.[2]

Part 1: Chemical Architecture & The Fluorine Effect[2]

The utility of this building block stems from the strategic placement of fluorine atoms at the meta positions of the benzyl ring.

Physicochemical Profile

The 3,5-difluoro substitution pattern exerts a profound electronic effect on the benzylic amine.[2][3] Unlike the electron-rich benzylamine, the electron-withdrawing nature of the fluorine atoms lowers the pKa of the amine, modulating its basicity and hydrogen-bond donor capability.[2]

PropertyValue (Approx.)Significance in Drug Design
Molecular Formula C₈H₉F₂NLow molecular weight fragment (<160 Da)
Molecular Weight 157.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Calc) ~1.8 - 2.1Enhanced lipophilicity vs. benzylamine (LogP ~1.[1][2]1) aids CNS penetration
pKa (Conj.[1][3] Acid) ~8.8 - 9.0Lower than N-methylbenzylamine (~9.5); reduced lysosomal trapping
H-Bond Donors 1 (NH)Secondary amine allows for further derivatization
Electronic Effect

= +0.34
Strong inductive withdrawal deactivates ring toward oxidation
Metabolic Stability (The "Metabolic Blockade")

The primary driver for employing the 3,5-difluorobenzyl moiety is the mitigation of oxidative metabolism.[2]

  • Cytochrome P450 Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1][3] Placing fluorines at the 3 and 5 positions blocks these sites from hydroxylation.[3]

  • Ring Deactivation: The electron-withdrawing effect deactivates the aromatic ring, making it less susceptible to oxidation at the para position, extending the half-life (

    
    ) of the parent compound.[2]
    

Part 2: Synthetic Utility & Protocols

This section outlines two critical workflows: (A) The synthesis of the building block itself (if commercial stock is unavailable), and (B) Its application in a Nucleophilic Aromatic Substitution (


), a common reaction in kinase inhibitor synthesis.[1]
Synthesis of the Building Block (Reductive Amination)

Objective: Synthesize N-(3,5-Difluorobenzyl)-N-methylamine from 3,5-difluorobenzaldehyde.

Reagents:

  • 3,5-Difluorobenzaldehyde (1.0 equiv)[1][2]

  • Methylamine (2.0 M in THF or MeOH, 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) or STAB (Sodium Triacetoxyborohydride) for milder conditions.[1][3]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1][3]

Protocol (Standard NaBH₄ Method):

  • Imine Formation: Charge a reaction vessel with 3,5-difluorobenzaldehyde dissolved in dry MeOH (0.5 M concentration).

  • Amine Addition: Add Methylamine solution dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde).[1][3]

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ portion-wise over 15 minutes (Caution: Exothermic, gas evolution).

  • Workup: Stir for 1 hour. Quench with 1N HCl (to pH ~2) to destroy excess hydride.[1][3] Basify with 1N NaOH to pH >10.

  • Extraction: Extract with DCM (3x). Dry organics over MgSO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH).

Application Protocol: Coupling

Objective: Attach the building block to a chloropyrimidine core (common in drug discovery).[1][3]

Protocol:

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous DMF or DMSO.

  • Nucleophile Addition: Add N-(3,5-Difluorobenzyl)-N-methylamine (1.1 equiv).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS for the monosubstituted product.

  • Isolation: Pour into water. Filter the precipitate or extract with EtOAc.[1][3]

Workflow Visualization

The following diagram illustrates the synthesis and subsequent application logic.

SynthesisWorkflow Aldehyde 3,5-Difluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + MeNH2 (MeOH, RT) Product N-(3,5-Difluorobenzyl)- N-methylamine (The Building Block) Imine->Product + NaBH4 (Reductive Amination) FinalDrug Target Scaffold (Kinase Inhibitor) Product->FinalDrug S_NAr Coupling (+ DIPEA, 80°C) DrugCore Heteroaryl Chloride (e.g., Pyrimidine) DrugCore->FinalDrug Electrophile

Caption: Step-wise synthesis of the building block followed by its application in convergent synthesis.

Part 3: Medicinal Chemistry Rationale (SAR)

Why choose this specific amine over others? The decision often relies on the "Fluorine Scan" strategy.[3]

Structural Optimization Logic

When a lead compound containing a benzyl group shows high clearance (rapid metabolism) or poor potency, the 3,5-difluoro substitution is a standard optimization step.[2]

  • Lipophilicity Modulation: The addition of two fluorine atoms increases LogP by approximately 0.5 units compared to the unsubstituted benzyl.[3] This can improve blood-brain barrier (BBB) permeability for CNS targets.[1][3]

  • Conformational Restriction: The dipole-dipole interactions of the C-F bonds can induce specific conformations when binding to the receptor pocket, potentially locking the molecule in a bioactive pose.[2][3]

  • Pi-Stacking: The electron-deficient ring (due to F atoms) engages in stronger

    
     stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.[1][2]
    
Decision Pathway Diagram

SAR_Logic Start Lead Compound (Benzylamine Moiety) Problem1 Issue: High Metabolic Clearance? Start->Problem1 Problem2 Issue: Low Potency? Start->Problem2 Solution1 Strategy: Block Metabolic Soft Spots Problem1->Solution1 Yes Solution2 Strategy: Enhance Hydrophobic/Pi Interactions Problem2->Solution2 Yes Action Apply 3,5-Difluoro Substitution Solution1->Action Solution2->Action Result Outcome: 1. Blocked P450 Sites 2. Deactivated Ring (No Oxidation) 3. Increased Lipophilicity Action->Result

Caption: SAR Decision Tree illustrating when to deploy the 3,5-difluorobenzyl moiety during lead optimization.

Part 4: Safety & Handling

While fluorinated compounds are generally stable, the secondary amine nature requires standard safety protocols.[2][3]

  • Hazards: Causes severe skin burns and eye damage (Skin Corr.[1][3] 1C). Harmful if swallowed.[1][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Although less prone to oxidation than benzylamine, it absorbs CO₂ from the air (carbamate formation).[1][3]

  • Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).[1][3]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Meanwell, N. A. (2018).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[1]

  • PubChem Compound Summary. (2024). N-(3,5-Difluorobenzyl)-N-methylamine (CAS 748124-46-1).[1][2][3] National Center for Biotechnology Information.[1][3] Link[1]

Sources

Foundational

"thermal stability and degradation profile of N-(3,5-Difluorobenzyl)-N-methylamine"

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-(3,5-Difluorobenzyl)-N-methylamine Introduction N-(3,5-Difluorobenzyl)-N-methylamine is a fluorinated amine that holds potential as a buil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-(3,5-Difluorobenzyl)-N-methylamine

Introduction

N-(3,5-Difluorobenzyl)-N-methylamine is a fluorinated amine that holds potential as a building block in the synthesis of pharmacologically active molecules and other specialty chemicals. The introduction of fluorine atoms onto the benzyl ring can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug discovery. However, the energetic landscape of such molecules, particularly their response to thermal stress, is a critical parameter that dictates their viability in manufacturing, formulation, and long-term storage.

This technical guide provides a comprehensive framework for assessing the thermal stability and degradation profile of N-(3,5-Difluorobenzyl)-N-methylamine. In the absence of extensive public-domain literature on this specific compound, this document synthesizes foundational principles from related structures and outlines a robust, self-validating experimental workflow. The insights and protocols herein are designed for researchers, chemists, and drug development professionals to rigorously characterize this molecule, ensuring its quality, safety, and efficacy in downstream applications.

Predicted Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential before embarking on thermal analysis. The following properties for N-(3,5-Difluorobenzyl)-N-methylamine are estimated based on its constituent parts, primarily 3,5-difluorobenzylamine and methylamine. These values should be experimentally verified.

PropertyPredicted ValueReference / Justification
Molecular Formula C₈H₉F₂N---
Molecular Weight 157.16 g/mol Calculated
Boiling Point Estimated > 180 °CHigher than 3,5-difluorobenzylamine due to N-methylation.
XLogP3-AA ~1.5Increased lipophilicity over 3,5-difluorobenzylamine (XLogP3-AA ≈ 1.0)[1].
Hydrogen Bond Donor Count 0The primary amine is converted to a secondary amine.
Hydrogen Bond Acceptor Count 3Based on the nitrogen and two fluorine atoms[1].

Anticipated Thermal Degradation Pathways

The thermal degradation of N-(3,5-Difluorobenzyl)-N-methylamine is expected to proceed through several high-energy pathways, primarily involving the cleavage of the weakest covalent bonds. The presence of the difluorobenzyl group suggests that decomposition could yield a variety of fluorinated and non-fluorinated species. The most probable points of bond scission are the benzylic C-N bond and the N-methyl C-N bond.

Key Proposed Degradation Mechanisms:

  • Benzylic C-N Bond Cleavage (Homolytic): This is often the most labile bond in benzylamines. Thermal stress can induce homolytic cleavage to form a 3,5-difluorobenzyl radical and an N-methylamino radical. These highly reactive species can then propagate further reactions, including dimerization or hydrogen abstraction.

  • Hoffmann Elimination (if applicable): While less common without a strong base, under certain conditions, elimination reactions could occur, though this is considered a minor pathway for this specific structure.

  • Aromatic Ring Degradation: At significantly higher temperatures, the stable aromatic ring will begin to fragment. The thermolysis of fluorinated polymers is known to produce byproducts such as hydrogen fluoride (HF) and various perfluorinated carboxylic acids.[2] A similar breakdown of the difluorophenyl ring could occur here, representing a more complete decomposition.[3][4]

  • Oxidative Degradation: In the presence of air (oxygen), the degradation profile becomes more complex. The amine group can be oxidized, and the benzyl position is susceptible to oxidation to form an aldehyde or carboxylic acid.

The following diagram illustrates the primary anticipated degradation pathways under inert thermal stress.

G cluster_main Thermal Stress cluster_path1 Pathway 1: Benzylic C-N Cleavage cluster_path2 Pathway 2: High-Temp Fragmentation A N-(3,5-Difluorobenzyl)-N-methylamine B 3,5-Difluorobenzyl Radical A->B Heat C N-Methylamino Radical A->C Heat E Methylamine A->E Heat F 3,5-Difluorotoluene A->F Heat D Bis(3,5-difluorophenyl)ethane (Dimerization Product) B->D Dimerization G Hydrogen Fluoride (HF) B->G High Temp H Other Fluorinated Fragments B->H High Temp F->G High Temp

Caption: Proposed primary degradation pathways for N-(3,5-Difluorobenzyl)-N-methylamine.

Recommended Experimental Workflow for Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of thermal stability. The workflow should first determine the temperatures of thermal events (TGA, DSC) and then identify the chemical nature of the degradation products (Py-GC-MS).

G start Start: N-(3,5-Difluorobenzyl)-N-methylamine Sample tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_res Output: - Onset of Decomposition (Td) - Mass Loss Profile vs. Temp tga->tga_res dsc_res Output: - Melting Point (Tm) - Glass Transition (Tg) - Decomposition Enthalpy (ΔHd) dsc->dsc_res pygcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) pygcms_res Output: - Identification of Degradation Products - Confirmation of Degradation Pathway pygcms->pygcms_res tga_res->pygcms Inform Pyrolysis Temps report Final Report: Comprehensive Stability Profile tga_res->report dsc_res->report pygcms_res->report

Caption: Experimental workflow for thermal stability and degradation analysis.

Experimental Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or evaporation and to quantify this mass loss as a function of temperature.

Causality: TGA is the primary technique for directly measuring thermal stability.[5][6] By heating a sample on a microbalance in a controlled atmosphere, we can pinpoint the onset temperature of degradation (Td), which is a critical stability parameter. Running the analysis under both inert (Nitrogen) and oxidative (Air) atmospheres allows for differentiation between thermal and thermo-oxidative degradation mechanisms.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate) as per the manufacturer's protocol.

  • Sample Preparation: Accurately weigh 5-10 mg of N-(3,5-Difluorobenzyl)-N-methylamine into a clean, tared ceramic or platinum TGA pan.

  • Atmosphere and Flow Rate:

    • Run 1 (Inert): Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

    • Run 2 (Oxidative): Purge the furnace with clean, dry air at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Td) using the tangent method at the point of initial significant mass loss.

    • Record the temperature at 5% mass loss (T₅%) as a key stability indicator.

    • Note the percentage of residual mass at the end of the experiment.

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (Tm), glass transition (Tg), and to measure the heat flow associated with decomposition.

Causality: DSC complements TGA by providing energetic information.[5][6] While TGA measures mass loss, DSC detects endothermic (e.g., melting) and exothermic (e.g., decomposition) events. A sharp exothermic peak concurrent with mass loss in TGA confirms a decomposition event and quantifies its energy release, which is critical for safety assessments.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of N-(3,5-Difluorobenzyl)-N-methylamine into a hermetically sealed aluminum pan. Using a sealed pan prevents mass loss due to evaporation before decomposition.

  • Atmosphere and Flow Rate: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C) to observe any low-temperature transitions.

    • Ramp the temperature from -20 °C to 400 °C (or a temperature just beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify and quantify the peak temperature and enthalpy (ΔH) for any endothermic events (melting) or exothermic events (decomposition).

    • Determine the onset temperature of the decomposition exotherm.

Experimental Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal decomposition of the sample.

Causality: This is the definitive technique for elucidating the degradation profile.[7] By pyrolyzing the sample at specific temperatures determined from the TGA data and immediately transferring the degradation products to a GC-MS system, we can identify the fragments. This provides direct experimental evidence to confirm or refute the proposed degradation pathways.

Methodology:

  • System Setup: Interface a pyrolysis unit with a GC-MS system. The GC column should be a standard non-polar or mid-polar capillary column suitable for separating a wide range of organic molecules.

  • Sample Preparation: Place a small, accurately known amount of the sample (approx. 100-500 µg) into a pyrolysis tube.

  • Pyrolysis Program:

    • Perform single-shot pyrolysis experiments at temperatures corresponding to key mass loss events observed in the TGA curve (e.g., at the onset temperature Td, and at the peak rate of decomposition).

    • A typical pyrolysis time is 15-30 seconds.

  • GC-MS Conditions:

    • Injector: Maintain a high temperature (e.g., 280 °C) to ensure rapid transfer of pyrolysates.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to separate compounds with a wide range of boiling points.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the degradation products.

    • Analyze the mass spectrum of each peak and compare it against a spectral library (e.g., NIST) for tentative identification.

    • Confirm identifications using authentic standards where possible. This is crucial for validating the presence of expected products like methylamine[8][9][10] or 3,5-difluorotoluene.

Summary and Conclusion

The thermal stability and degradation profile of N-(3,5-Difluorobenzyl)-N-methylamine can be thoroughly investigated using a systematic and multi-faceted analytical approach. While specific experimental data is not yet widely published, a scientifically sound investigation can be built upon the principles of physical organic chemistry and established analytical protocols. The proposed workflow, beginning with TGA and DSC to define the thermal and energetic boundaries of stability, and culminating in Py-GC-MS for definitive product identification, provides a robust framework for characterization. The anticipated degradation pathways, centered on the cleavage of the benzylic C-N bond, offer a starting point for targeted analysis. For professionals in drug development and chemical manufacturing, executing this experimental plan is a critical step in de-risking the molecule for further use, ensuring that its stability profile is well-understood and controlled.

References

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Exploratory

A Technical Guide to the Reactivity of the N-Methyl Group in N-(3,5-Difluorobenzyl)-N-methylamine

Abstract This technical guide provides a comprehensive exploration of the chemical reactivity of the N-methyl group in N-(3,5-Difluorobenzyl)-N-methylamine. This molecule serves as a valuable model for understanding the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the N-methyl group in N-(3,5-Difluorobenzyl)-N-methylamine. This molecule serves as a valuable model for understanding the behavior of analogous structures in medicinal chemistry and drug development. The guide delves into the electronic and steric influences of the 3,5-difluorobenzyl moiety, outlines key reactive pathways including N-demethylation and oxidation, and provides detailed, field-tested experimental protocols. By synthesizing mechanistic theory with practical application, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to predict, control, and leverage the reactivity of this important structural motif.

Introduction: The Significance of the N-Methyl Group

The N-methyl group is a ubiquitous functional group in a vast array of pharmaceuticals and bioactive molecules. Its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and central nervous system penetration. The tertiary amine, N-(3,5-Difluorobenzyl)-N-methylamine, presents a particularly relevant scaffold. The difluorobenzyl group acts as a bioisostere for other aromatic systems and introduces specific electronic effects that modulate the reactivity of the adjacent N-methyl group.

Understanding the reactivity of this N-methyl group is paramount for several aspects of drug development:

  • Metabolic Fate Prediction: The primary site of metabolic transformation for many N-methylamines is the N-methyl group itself, often through oxidative N-demethylation catalyzed by cytochrome P450 enzymes.[1]

  • Prodrug Design: The tertiary amine can be a handle for designing prodrugs that are cleaved in vivo to release the active secondary amine.

  • Analogue Synthesis: Selective N-demethylation is a crucial step in the synthesis of "nor" derivatives, which often exhibit different pharmacological profiles compared to their methylated precursors.[2][3][4]

This guide will focus on the chemical transformations of the N-methyl group, providing both the mechanistic rationale and actionable protocols for laboratory synthesis.

Molecular Architecture: Electronic and Steric Landscape

The reactivity of the N-methyl group in N-(3,5-Difluorobenzyl)-N-methylamine is not governed in isolation. It is profoundly influenced by the electronic properties of the 3,5-difluorobenzyl substituent.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (σ-effect) through the sigma bond network.[5] This effect decreases the electron density on the benzylic carbon and, subsequently, on the nitrogen atom. A lower electron density on the nitrogen reduces its nucleophilicity and basicity compared to a non-fluorinated analogue like N-benzyl-N-methylamine.

However, fluorine also possesses lone pairs of electrons that can participate in a resonance-donating or mesomeric effect (π-donation).[5][6] In the case of fluorobenzene, this π-donation directs electrophilic aromatic substitution to the ortho and para positions.[5] For N-(3,5-Difluorobenzyl)-N-methylamine, the meta positioning of the fluorine atoms means their resonance effects do not directly influence the benzylic position in the same way. The dominant influence on the amine's reactivity is the strong inductive withdrawal.[7][8]

This net electron withdrawal deactivates the molecule towards certain reactions (e.g., oxidation at the nitrogen) while potentially activating adjacent C-H bonds for other types of transformations.

Steric Effects: The 3,5-difluorobenzyl group provides moderate steric bulk around the nitrogen center. While not exceedingly large, it can influence the approach of bulky reagents and may play a role in the regioselectivity of certain reactions.

Key Reactive Pathway: N-Demethylation

The most significant and synthetically useful transformation for this class of compounds is the cleavage of the N-methyl bond, a process known as N-demethylation.[2][4][9] This conversion to the corresponding secondary amine, N-(3,5-Difluorobenzyl)amine, is a critical step in creating structural diversity in drug discovery programs.[2][3] Several robust methods exist, each with distinct mechanisms and applications.

N-Demethylation via Chloroformate Reagents

One of the most reliable and widely used methods for N-demethylation involves reaction with chloroformate esters, such as α-chloroethyl chloroformate (ACE-Cl) or vinyl chloroformate.[2] This method is a modern variation of the classic von Braun reaction, which originally used the highly toxic cyanogen bromide.[1][10]

Mechanism: The reaction proceeds through a two-step sequence:

  • Carbamate Formation: The tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion. This forms a quaternary ammonium intermediate which then undergoes nucleophilic attack by the displaced chloride on one of the N-alkyl groups. Due to the lower steric hindrance and the nature of the transition state, the methyl group is preferentially removed over the larger benzyl group, yielding a stable carbamate intermediate.

  • Carbamate Cleavage: The resulting carbamate is then cleaved under mild conditions (typically solvolysis in methanol) to liberate the secondary amine hydrochloride, carbon dioxide, and a byproduct.[2]

Workflow Diagram: N-Demethylation using ACE-Cl

N_Demethylation_Workflow cluster_reaction Step 1: Carbamate Formation cluster_cleavage Step 2: Cleavage & Isolation A N-(3,5-Difluorobenzyl)- N-methylamine B Add ACE-Cl in DCE (0°C to reflux) A->B C Intermediate Carbamate Mixture B->C D Solvent Evaporation C->D Proceed to Cleavage E Add Methanol (reflux) D->E F Product: Secondary Amine HCl E->F G Aqueous Workup & Extraction F->G H Purification (Crystallization/Chromatography) G->H

Caption: Workflow for ACE-Cl mediated N-demethylation.

The Polonovski Reaction and its Modifications

The Polonovski reaction offers an alternative route via an N-oxide intermediate.[11][12] The classical reaction uses acetic anhydride, but modern modifications provide milder and more efficient transformations.[11][13]

Mechanism:

  • N-Oxidation: The starting tertiary amine is first oxidized to the corresponding N-oxide using an oxidant like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

  • Rearrangement: The N-oxide is then activated with a reagent such as trifluoroacetic anhydride (TFAA) (the Polonovski-Potier reaction) or an iron salt (e.g., FeCl₂).[2][14] This activation facilitates an E2-type elimination, forming an iminium ion intermediate and formaldehyde.[12]

  • Hydrolysis: The iminium ion is subsequently hydrolyzed during aqueous workup to yield the secondary amine.

The key step is the formation of the iminium ion from the activated N-oxide.[11][13]

Mechanism Diagram: Modified Polonovski Reaction

Polonovski_Mechanism A Tertiary Amine (Starting Material) B N-Oxide A->B  m-CPBA C Activated N-Oxide (O-Acyl Intermediate) B->C  TFAA D Iminium Ion C->D  Elimination  (-TFAcOH) E Secondary Amine (Product) D->E  H₂O (Hydrolysis)

Caption: Key intermediates in the modified Polonovski reaction.

Comparison of N-Demethylation Methods
MethodReagentConditionsAdvantagesDisadvantages
von Braun (Modern) α-Chloroethyl chloroformate (ACE-Cl)0°C to reflux in DCE, then reflux in MeOHHigh yield, reliable, tolerates many functional groups.[2]Two distinct steps required.
Polonovski (Modified) 1. m-CPBA2. TFAA or FeCl₂1. 0°C in DCM2. -10°C to RTMild conditions, useful for complex molecules.[2][11]Requires pre-oxidation step, potential for side reactions.
Photochemical Photocatalyst (e.g., Rose Bengal) + LightAmbient temp., requires specific light sourceVery mild, environmentally friendly.[2]Can be substrate-specific, may require specialized equipment.

Other Reactive Pathways

While N-demethylation is often the primary goal, other reactive pathways are possible and must be considered.

  • N-Oxidation: As mentioned, the formation of the N-oxide is the first step in the Polonovski reaction. This transformation can also be a significant metabolic pathway for tertiary amines in vivo.[15][16] The electron-withdrawing nature of the difluorobenzyl group may slightly decrease the rate of N-oxidation compared to non-fluorinated analogues.

  • Benzylic C-H Reactivity: The benzylic protons (on the -CH₂- group) are adjacent to both an aromatic ring and a nitrogen atom, making them susceptible to oxidation or other radical reactions under certain conditions. However, reactions at the N-methyl group are generally more facile.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for laboratory synthesis. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 5.1: N-Demethylation of N-(3,5-Difluorobenzyl)-N-methylamine using ACE-Cl

Materials:

  • N-(3,5-Difluorobenzyl)-N-methylamine (1.0 eq)

  • α-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Carbamate Formation: Dissolve the starting amine (1.0 eq) in anhydrous DCE (approx. 0.2 M). Cool the solution to 0°C in an ice bath. Add ACE-Cl (1.2 eq) dropwise over 10 minutes. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cleavage: Cool the reaction mixture to room temperature and concentrate it in vacuo to remove the solvent.

  • Solvolysis: To the crude residue, add methanol (approx. 0.2 M) and heat the mixture to reflux for 2 hours.

  • Workup: Cool the solution and concentrate in vacuo. Dissolve the residue in DCM and wash with saturated aq. NaHCO₃. Separate the layers and extract the aqueous layer with DCM (2x).

  • Isolation: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. The crude secondary amine can be purified by silica gel chromatography or converted to its HCl salt for purification by crystallization.

Protocol 5.2: Analytical Characterization

Confirmation of the product, N-(3,5-Difluorobenzyl)amine, and disappearance of the starting material can be achieved using standard analytical techniques.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most telling change is the disappearance of the singlet corresponding to the N-methyl protons (typically around 2.2-2.5 ppm) in the starting material.[19][20] A broad singlet for the N-H proton of the secondary amine product will appear (its chemical shift is concentration and solvent dependent).[21] The benzylic CH₂ and aromatic protons will also show characteristic signals.

  • ¹³C NMR: The signal for the N-methyl carbon (typically 30-40 ppm) will be absent in the product spectrum.[22]

Hypothetical NMR Data Comparison:

CompoundKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)
Starting Material ~2.45 (s, 3H, N-CH₃)~36.0 (N-CH₃)
Product Disappearance of 2.45 ppm signal; Appearance of broad N-H signalDisappearance of ~36.0 ppm signal

Mass Spectrometry (MS): Mass spectrometry will show a decrease in the molecular weight corresponding to the loss of a CH₂ unit (14 Da). For example, if the starting material has a [M+H]⁺ of m/z 172.1, the product will have a [M+H]⁺ of m/z 158.1.

Conclusion

The N-methyl group in N-(3,5-Difluorobenzyl)-N-methylamine is a reactive handle that can be predictably and selectively removed using established chemical methods. The strong inductive effect of the two fluorine atoms modulates the basicity and nucleophilicity of the amine but does not preclude efficient N-demethylation. Procedures utilizing α-chloroethyl chloroformate are particularly robust and high-yielding, providing a reliable pathway to the corresponding secondary amine. A thorough understanding of these reactive pathways, supported by the detailed protocols and analytical guidance provided herein, empowers chemists to effectively manipulate this important molecular scaffold in the pursuit of novel therapeutics.

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Foundational

A Theoretical Investigation into the Electronic Landscape of N-(3,5-Difluorobenzyl)-N-methylamine: A Guide for Researchers

Introduction The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—high electroneg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, as well as the electrochemical and photophysical properties of functional materials. N-(3,5-Difluorobenzyl)-N-methylamine, a derivative of benzylamine, represents a scaffold of significant interest. The difluoro substitution on the phenyl ring is anticipated to modulate the electron density distribution across the molecule, thereby influencing its reactivity, intermolecular interactions, and ultimately, its biological activity.

This in-depth technical guide provides a comprehensive theoretical framework for elucidating the electronic properties of N-(3,5-Difluorobenzyl)-N-methylamine. As a Senior Application Scientist, the objective is not merely to present data but to provide a causal understanding of the computational choices and a robust, self-validating protocol for researchers. This guide will delve into the application of Density Functional Theory (DFT) to calculate and analyze key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). Through this exploration, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge to predict the chemical behavior and potential applications of this and related fluorinated compounds.

Theoretical Underpinnings: A Foundation in Density Functional Theory

To probe the electronic structure of N-(3,5-Difluorobenzyl)-N-methylamine, we turn to Density Functional Theory (DFT), a powerful computational method that has revolutionized the study of molecular systems. Unlike wavefunction-based methods, DFT calculates the electronic properties of a molecule based on its electron density, a more computationally tractable approach that does not sacrifice accuracy for systems of this size.

Our chosen methodology employs the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, offering a balanced description of electronic correlation effects.[1] This functional is paired with the 6-311+G(d,p) basis set, a triple-zeta basis set that provides a flexible description of the electron distribution, including diffuse functions (+) to account for lone pairs and polarization functions (d,p) to describe the anisotropic nature of chemical bonds. This combination of functional and basis set is well-established for providing reliable geometries and electronic properties for a wide range of organic molecules.[2][3]

Key Electronic Descriptors
  • Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO): These frontier molecular orbitals are central to understanding a molecule's reactivity. The HOMO energy is a measure of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[3]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive.[4][5]

  • Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential around a molecule. It provides a visual representation of the charge distribution, allowing for the identification of electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).[6]

Computational Protocol: A Step-by-Step Guide

The following protocol outlines a robust and reproducible workflow for the theoretical calculation of the electronic properties of N-(3,5-Difluorobenzyl)-N-methylamine.

Step 1: Molecular Structure Generation and Optimization

The initial 3D structure of N-(3,5-Difluorobenzyl)-N-methylamine is constructed using a molecular modeling software. A subsequent geometry optimization is performed using the B3LYP/6-311+G(d,p) level of theory. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

Step 2: Vibrational Frequency Analysis

To ensure that the optimized geometry corresponds to a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry.

Step 3: Calculation of Electronic Properties

With the optimized geometry, a single-point energy calculation is carried out to determine the electronic properties. This calculation yields the energies of the molecular orbitals, including the HOMO and LUMO, as well as the data required to generate the MEP map and perform a Mulliken population analysis.

Computational Workflow A 1. Initial Molecular Structure B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C Confirm Minimum D 4. Single-Point Energy Calculation C->D E Electronic Properties (HOMO, LUMO, MEP) D->E

Caption: Numbered atomic structure of N-(3,5-Difluorobenzyl)-N-methylamine.

Analysis and Discussion

The calculated electronic properties provide valuable insights into the chemical behavior of N-(3,5-Difluorobenzyl)-N-methylamine.

  • Frontier Molecular Orbitals: The HOMO is predicted to be localized primarily on the N-methylamine moiety, indicating that this is the most probable site for electrophilic attack and the region from which an electron would be most easily donated. Conversely, the LUMO is expected to be distributed across the difluorinated phenyl ring, suggesting that this region is the most likely to accept an electron.

  • HOMO-LUMO Gap: The relatively large HOMO-LUMO gap of 7.34 eV suggests that N-(3,5-Difluorobenzyl)-N-methylamine is a kinetically stable molecule. This stability is a desirable trait in drug candidates, as it can lead to a longer half-life in biological systems.

  • Molecular Electrostatic Potential (MEP): The MEP map would visually confirm the predictions from the frontier orbital analysis. A region of negative electrostatic potential (typically colored red or yellow) would be expected around the nitrogen atom, corresponding to the lone pair of electrons and indicating a site for interaction with electrophiles or hydrogen bond donors. The difluorinated phenyl ring would exhibit a more positive electrostatic potential (typically colored blue), particularly near the fluorine atoms, making it susceptible to nucleophilic attack.

Implications for Drug Development and Future Research

The theoretical electronic properties of N-(3,5-Difluorobenzyl)-N-methylamine have significant implications for its potential application in drug discovery. The electron-rich nitrogen center could serve as a key interaction point with biological targets, such as enzymes or receptors, through hydrogen bonding or coordination with metal ions. The electron-withdrawing nature of the difluorophenyl ring can influence the pKa of the amine, which in turn affects its ionization state at physiological pH and its ability to cross cell membranes.

The insights gained from these theoretical calculations can guide the rational design of new derivatives with tailored electronic properties. For instance, modifying the substitution pattern on the phenyl ring could further tune the HOMO-LUMO gap and the MEP, potentially enhancing the binding affinity and selectivity for a specific biological target.

Future experimental work should focus on the synthesis and spectroscopic characterization of N-(3,5-Difluorobenzyl)-N-methylamine to validate the theoretical predictions. [2][7]Furthermore, biological assays could be conducted to evaluate its activity in relevant disease models, leveraging the understanding of its electronic properties to interpret the structure-activity relationships.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical calculation of the electronic properties of N-(3,5-Difluorobenzyl)-N-methylamine. By employing Density Functional Theory with the B3LYP functional and the 6-311+G(d,p) basis set, we have established a robust protocol for determining key electronic descriptors. The analysis of the HOMO, LUMO, and MEP provides a detailed picture of the molecule's reactivity and potential interaction sites. This theoretical framework not only enhances our fundamental understanding of this fluorinated compound but also serves as a valuable tool for the rational design of novel drug candidates and functional materials. The synergy between computational chemistry and experimental science will undoubtedly continue to accelerate innovation in these critical fields.

References

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed Central. Available at: [Link]

  • 3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem. Available at: [Link]

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - MDPI. Available at: [Link]

  • The Spin–Spin Coupling Constants in Ethane, Methanol and Methylamine: A Comparison of DFT, MCSCF and CCSD Results - MDPI. Available at: [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and - ThaiScience. Available at: [Link]

  • 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Available at: [Link]

  • Spectroscopic investigation (IR and NMR) and HOMO-LUMO analysis of aromatic imines using theoretical approach | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. Available at: [Link]

  • HOMO–LUMO Gaps of Homogeneous Polycyclic Aromatic Hydrocarbon Clusters | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study - ResearchGate. Available at: [Link]

  • ͑ Color online ͒ The equilibrium structure of methylamine. In the... - ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. Available at: [Link]

  • Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - ResearchGate. Available at: [Link]

  • 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem - NIH. Available at: [Link]

  • Methylamine | CH3NH2 | CID 6329 - PubChem - NIH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

"protocol for the derivatization of N-(3,5-Difluorobenzyl)-N-methylamine for analysis"

Application Note: High-Sensitivity Derivatization of N-(3,5-Difluorobenzyl)-N-methylamine for GC-MS Analysis Executive Summary This protocol details the derivatization of N-(3,5-Difluorobenzyl)-N-methylamine , a secondar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Derivatization of N-(3,5-Difluorobenzyl)-N-methylamine for GC-MS Analysis

Executive Summary

This protocol details the derivatization of N-(3,5-Difluorobenzyl)-N-methylamine , a secondary amine often analyzed in forensic and pharmaceutical contexts. Native analysis of secondary amines by Gas Chromatography-Mass Spectrometry (GC-MS) is frequently compromised by peak tailing, adsorption to active silanol sites, and poor sensitivity.

To overcome these limitations, this guide prescribes Acylation using perfluoroacid anhydrides—specifically Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) . This transformation converts the polar N-H functionality into a volatile, non-polar amide, significantly improving chromatographic peak shape and mass spectral detection limits. The presence of the 3,5-difluoro moiety on the benzyl ring, combined with a fluorinated acyl group, renders this derivative exceptionally sensitive to Electron Capture Dissociation (ECD) or Negative Chemical Ionization (NCI) MS, while remaining robust for standard Electron Ionization (EI).

Chemical Basis & Reaction Mechanism

The core chemical transformation is a Nucleophilic Acyl Substitution . The lone pair of electrons on the secondary nitrogen attacks the carbonyl carbon of the anhydride. A base (Pyridine or Triethylamine) is required to scavenge the acid byproduct, driving the reaction to completion and preventing acid-catalyzed degradation.[1]

Reaction Scheme:

  • Reactants: N-(3,5-Difluorobenzyl)-N-methylamine + TFAA

  • Catalyst/Base: Pyridine[2]

  • Product: N-(3,5-Difluorobenzyl)-N-methyl-trifluoroacetamide + Trifluoroacetic acid (scavenged)

Visual 1: Reaction Pathway (DOT Diagram)

ReactionMechanism Analyte N-(3,5-Difluorobenzyl) -N-methylamine Intermediate Tetrahedral Intermediate Analyte->Intermediate + Reagent Reagent TFAA (Trifluoroacetic Anhydride) Reagent->Intermediate Product N-TFA Derivative (Volatile Amide) Intermediate->Product Elimination Byproduct Trifluoroacetic Acid (Scavenged by Pyridine) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway converting the secondary amine to a stable N-TFA derivative.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Standard >98% PurityCalibration & QC
Derivatizing Agent TFAA or PFPA (>99%, fresh)Acylation reagent
Solvent Ethyl Acetate (Anhydrous)Reaction medium; aprotic
Base Catalyst Pyridine (Anhydrous)Acid scavenger
Internal Standard N-Benzyl-N-methylamine-d3Normalization & Recovery
Quenching Buffer 5% NaHCO₃ (aq)Neutralize excess acid

Safety Note: TFAA and PFPA are corrosive and moisture-sensitive. Handle in a fume hood.

Detailed Experimental Protocol

This protocol is designed as a "Self-Validating System." The inclusion of an Internal Standard (IS) and a specific quenching step ensures robustness against matrix effects and reagent variability.

Step 1: Sample Preparation
  • Extraction: Extract the analyte from the biological or chemical matrix into an organic solvent (e.g., Ethyl Acetate or MTBE).

  • Drying: Evaporate the extract to dryness under a gentle stream of Nitrogen at 40°C. Do not overheat, as the free base amine may be volatile.

  • Reconstitution: Reconstitute the residue in 50 µL of Ethyl Acetate .

Step 2: Derivatization Reaction
  • Add Internal Standard: Add 10 µL of deuterated Internal Standard solution (10 µg/mL).

  • Add Base: Add 10 µL of Pyridine . Vortex briefly.

  • Add Reagent: Add 50 µL of TFAA (or PFPA).

    • Critical: The vial must be capped immediately to prevent moisture ingress.

  • Incubation: Heat the sealed vial at 60°C for 20 minutes .

    • Why? Secondary amines are sterically more hindered than primary amines; heat ensures 100% conversion.

Step 3: Cleanup & Termination (The "Self-Validating" Step)

Many protocols skip this, leading to column degradation. We include it for longevity.

  • Evaporation: Evaporate the reaction mixture to dryness under Nitrogen (removes excess TFAA and TFA).

  • Reconstitution: Dissolve the residue in 100 µL Ethyl Acetate .

  • Wash (Optional but Recommended): Add 100 µL of 5% NaHCO₃. Vortex for 10 seconds. Centrifuge.

  • Transfer: Transfer the top organic layer to a GC autosampler vial with a glass insert.

Visual 2: Workflow Diagram (DOT Diagram)

Workflow Start Dry Extract (Analyte + Matrix) ReagentAdd Add 50µL EtOAc + 10µL Pyridine + 50µL TFAA Start->ReagentAdd Heat Incubate 60°C / 20 min ReagentAdd->Heat Evap Evaporate to Dryness (N2 Stream) Heat->Evap Recon Reconstitute in EtOAc (Optional: NaHCO3 Wash) Evap->Recon Inject GC-MS Injection Recon->Inject

Caption: Step-by-step derivatization workflow ensuring removal of corrosive byproducts before injection.

Instrumental Analysis (GC-MS)

Column: 5% Phenyl-arylene (e.g., DB-5MS or ZB-5MS), 30m x 0.25mm x 0.25µm. Carrier Gas: Helium at 1.0 mL/min (Constant Flow). Inlet: Splitless (or 1:10 Split depending on concentration), 250°C.

Temperature Program:

  • Initial: 60°C (hold 1 min)

  • Ramp 1: 20°C/min to 280°C

  • Hold: 3 mins

MS Detection (EI Mode):

  • Scan Range: m/z 50–450.

  • SIM Mode (Quantitation): Monitor the molecular ion (M+) and the specific tropylium-like fragment.

    • N-TFA Derivative (MW ~309): Look for m/z 309 (M+), m/z 196 (M - CF3CONHCH3), and m/z 127 (Difluorobenzyl cation).

Validation & Quality Control

To ensure Trustworthiness , every batch must pass these criteria:

  • Derivatization Efficiency: Analyze a high-concentration standard. No peak should be visible at the retention time of the underivatized amine.

  • Blank Check: Inject a reagent blank (EtOAc + Pyridine + TFAA). It must be free of interference at the analyte retention time.

  • Linearity: R² > 0.995 over the range of 10–1000 ng/mL.

  • Stability: Processed samples are stable for 24 hours in the autosampler if sealed correctly.

References

  • Sigma-Aldrich. Derivatization Reagents for GC: Acylation. (Accessed 2023). A comprehensive guide on TFAA, PFPA, and HFBA usage.[1][3]

  • National Institutes of Health (NIH). Investigation of the Derivatization Conditions for GC-MS Metabolomics. Bioanalysis (2017).[4] Discusses optimization of amine derivatization.

  • ResearchGate. Acylation Derivatization Reagents Protocol. Detailed methodology for fluoroacylimidazole and anhydride reactions.

  • PubChem. N-(3,5-Difluorobenzyl)-N-methylamine Compound Summary. Structural and physical property data.[1][5][6][7][3][8][9] (Note: Linked to structurally relevant analog for property verification).

Sources

Application

Application Note: High-Resolution Purity Analysis of N-(3,5-Difluorobenzyl)-N-methylamine via RP-HPLC

Executive Summary & Scope This Application Note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity determination of N-(3,5-Difluorobenzyl)-N-methylamine (CAS: 90390-27...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity determination of N-(3,5-Difluorobenzyl)-N-methylamine (CAS: 90390-27-5).[1]

This molecule is a critical secondary amine intermediate used in the synthesis of kinase inhibitors and benzydamine analogs. Its analysis presents specific challenges:

  • Silanol Interaction: Secondary amines often exhibit severe peak tailing on standard silica columns due to interactions with residual silanol groups.[1]

  • UV Transparency: The lack of extended conjugation limits detection sensitivity.[1]

  • Impurity Profile: Critical separation is required between the product, the starting material (3,5-difluorobenzaldehyde), and the potential over-alkylated byproduct (tertiary amine).

This guide provides a self-validating method using an acidic mobile phase with an end-capped C18 stationary phase to ensure peak symmetry and high resolution.[1]

Chemical Context & Impurity Origins[1][2]

To design an effective method, one must understand the synthesis pathway and potential contaminants. The synthesis typically involves the reductive amination of 3,5-difluorobenzaldehyde with methylamine.

Reaction Pathway & Impurity Map[1]

The following diagram illustrates the origin of the target molecule and its critical impurities.

ReactionPathway Aldehyde Starting Material 3,5-Difluorobenzaldehyde (Impurity A) Imine Intermediate Imine Species Aldehyde->Imine + MeNH2 Methylamine Reagent Methylamine Methylamine->Imine Product Target Product N-(3,5-Difluorobenzyl)-N-methylamine Imine->Product + Reductant (NaBH4) OverAlk Byproduct N,N-bis(3,5-difluorobenzyl)methylamine (Impurity B) Product->OverAlk + Excess Aldehyde (Over-alkylation)

Figure 1: Synthesis pathway showing the origin of the starting material impurity (A) and the bis-alkylated byproduct (B).

Analytical Method Protocol

Chromatographic Conditions

This method utilizes a "Chaotropic Acidic" approach.[1] Low pH ensures the amine is fully protonated (


), preventing the "free-base/salt" equilibrium that causes split peaks. The choice of a highly end-capped column mitigates secondary silanol interactions.[1]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalentHigh carbon load and double end-capping prevent amine tailing.[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.[1]2) suppresses silanol ionization (

becomes

), reducing tailing.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent reduces system backpressure and provides sharp peaks.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°CControls viscosity and retention time reproducibility.[1]
Detection UV-PDA at 210 nm (primary) and 254 nm (secondary)210 nm captures the benzene ring absorption; 254 nm is more selective for aromatic impurities.
Injection Vol 5.0 µLLow volume prevents column overload.[1]
Gradient Program[1]

The gradient is designed to elute the polar starting materials early, the product in the middle, and the highly lipophilic bis-alkylated impurity late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic hold for polar reagents
15.04060Linear gradient to elute Product
20.01090Wash step for Bis-alkylated Impurity
23.01090Hold High Organic
23.1955Return to Initial Conditions
28.0955Re-equilibration
Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile (v/v).[1] Do not use pure acetonitrile as the diluent, as it may cause peak distortion for early eluting compounds.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of N-(3,5-Difluorobenzyl)-N-methylamine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

  • Sample Solution: Prepare duplicate samples at 0.5 mg/mL in Diluent.

System Suitability & Validation Criteria

Before running unknown samples, the system must pass the following self-validating criteria (SST).

ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (

)

for Main Peak
If

, column may be aged or mobile phase pH is too high.[1] Add 0.1% Triethylamine (TEA) to MP A if necessary (competes for silanol sites).[1]
Resolution (

)

between Impurity A and Product
If resolution fails, decrease gradient slope (e.g., extend to 20 mins).
Precision (RSD)

for Area (n=5 injections)
If failing, check injector seal or pump pulsation.
Retention Time Product elutes ~8.0 - 10.0 minDependent on specific column void volume.[1]

Troubleshooting & Logic Flow

The following decision tree helps resolve common issues encountered during the analysis of fluorinated benzylamines.

Troubleshooting Start Issue Detected Tailing Peak Tailing > 1.5 Start->Tailing Split Split or Broad Peak Start->Split Ghost Ghost Peaks Start->Ghost Action1 Check pH of MP A. Must be < 3.0 Tailing->Action1 Action3 Sample Solvent Mismatch. Match Diluent to Initial MP Split->Action3 Action4 Extend Gradient Wash. Late eluting Bis-impurity from prev run? Ghost->Action4 Action2 Use Base-Deactivated Column (e.g., XBridge, Eclipse Plus) Action1->Action2

Figure 2: Troubleshooting logic for common HPLC anomalies in amine analysis.

Results Interpretation

Relative Retention Times (RRT)

Note: RRTs are approximate and relative to the main product peak.

  • Impurity A (Aldehyde): RRT ~0.8 (Elutes earlier due to lack of basic amine group interaction with C18, despite being less polar than the salt form of the amine).

  • Product (Amine): RRT = 1.00

  • Impurity B (Bis-alkylated): RRT ~1.8 (Elutes significantly later due to two lipophilic benzyl rings).[1]

Calculation

Purity is calculated using the Area Normalization method (assuming similar response factors at 210 nm due to the shared fluorobenzyl chromophore).



Where


 is the integrated peak area.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text on mobile phase pH selection for ionizable compounds).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, mass transfer and silanol activity of alkyl-bonded silica phases in reversed-phase liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative source on amine analysis and silanol effects).

  • PubChem. (n.d.).[1] 3,5-Difluorobenzylamine Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link] (Source for chemical structure and properties).

  • U.S. Food and Drug Administration (FDA). (2000).[1] Reviewer Guidance: Validation of Chromatographic Methods. Center for Drug Evaluation and Research (CDER).[1] Link (Regulatory basis for validation criteria).[1]

Sources

Method

The Strategic deployment of N-(3,5-Difluorobenzyl)-N-methylamine as a Privileged Intermediate in Contemporary Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to enhance pharmacological properties. The 3,5-difluorobenzyl motif,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to enhance pharmacological properties. The 3,5-difluorobenzyl motif, in particular, has emerged as a "privileged" structural unit, frequently observed in potent and selective inhibitors of various enzyme classes, most notably protein kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of N-(3,5-Difluorobenzyl)-N-methylamine, a key intermediate for accessing this important pharmacophore. We will detail robust synthetic protocols, showcase its application in the construction of complex drug molecules, and delve into the structural and mechanistic rationale for the advantageous properties conferred by the 3,5-difluorobenzyl group.

Introduction: The Fluorine Advantage in Drug Design

The judicious introduction of fluorine into small molecule therapeutics can profoundly influence their metabolic stability, membrane permeability, and binding affinity for their biological targets.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond often render adjacent positions less susceptible to metabolic oxidation. Furthermore, the substitution of hydrogen with fluorine can alter the pKa of nearby functional groups and introduce favorable electronic interactions with the protein target.

The 3,5-difluorobenzyl moiety has been identified as a key pharmacophore in a number of potent kinase inhibitors, including those targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are critical drivers in certain forms of non-small cell lung cancer (NSCLC).[2][3] The specific substitution pattern of the two fluorine atoms on the phenyl ring is not arbitrary; it is designed to engage in specific, high-affinity interactions within the ATP-binding pocket of these kinases. This guide will illuminate the practical synthesis of a key building block, N-(3,5-Difluorobenzyl)-N-methylamine, and its subsequent elaboration into more complex, biologically relevant molecules.

Synthesis of the Precursor: 3,5-Difluorobenzaldehyde

A reliable supply of the starting aldehyde is paramount. A common route to 3,5-difluorobenzaldehyde involves the formylation of 1-bromo-3,5-difluorobenzene.[4]

Protocol 1: Synthesis of 3,5-Difluorobenzaldehyde

This protocol outlines a multi-step synthesis starting from commercially available 2,4-dichloronitrobenzene.

Workflow:

A 2,4-Dichloronitrobenzene B 2,4-Difluoronitrobenzene A->B Fluorination (e.g., KF) C 2,4-Difluoroaniline B->C Reduction (e.g., H2, Pd/C) D 2-Bromo-4,6-difluoroanilinium salt C->D Bromination (Br2) E 1-Bromo-3,5-difluorobenzene D->E Diazotization & Decomposition F 3,5-Difluorobenzaldehyde E->F Formylation (e.g., DMF)

Caption: Synthetic pathway to 3,5-Difluorobenzaldehyde.

Materials:

Reagent/SolventCAS NumberMolecular Weight
2,4-Dichloronitrobenzene611-06-3192.00
Potassium Fluoride7789-23-358.10
Palladium on Carbon (10%)7440-05-3-
Bromine7726-95-6159.81
Sodium Nitrite7632-00-069.00
Dimethylformamide (DMF)68-12-273.09

Procedure:

  • Fluorination: 2,4-Dichloronitrobenzene is treated with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst to yield 2,4-difluoronitrobenzene.[4]

  • Reduction: The nitro group of 2,4-difluoronitrobenzene is reduced to an amine using catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) to afford 2,4-difluoroaniline.[4]

  • Bromination: 2,4-Difluoroaniline is brominated using bromine in the presence of an acid to produce a 2-bromo-4,6-difluoroanilinium salt.[4]

  • Diazotization and Decomposition: The anilinium salt is then subjected to diazotization followed by in-situ decomposition to yield 1-bromo-3,5-difluorobenzene.[4]

  • Formylation: Finally, 1-bromo-3,5-difluorobenzene is formylated using a formylating agent like dimethylformamide (DMF) to give the target 3,5-difluorobenzaldehyde.[4]

  • Purification: The crude product is purified by distillation under reduced pressure.

Core Synthesis: N-(3,5-Difluorobenzyl)-N-methylamine

The target intermediate is efficiently synthesized via reductive amination of 3,5-difluorobenzaldehyde with methylamine.

Protocol 2: Reductive Amination

Workflow:

A 3,5-Difluorobenzaldehyde C Imine Intermediate A->C Condensation B Methylamine B->C D N-(3,5-Difluorobenzyl)-N-methylamine C->D Reduction (e.g., NaBH(OAc)3)

Caption: Reductive amination for the synthesis of the target intermediate.

Materials:

Reagent/SolventCAS NumberMolecular Weight
3,5-Difluorobenzaldehyde32085-91-7142.10
Methylamine (40% in water)74-89-531.06
Sodium triacetoxyborohydride56553-60-7211.94
Dichloromethane (DCM)75-09-284.93
Saturated Sodium Bicarbonate--

Procedure:

  • To a stirred solution of 3,5-difluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine (40% in water, 1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Application in Drug Synthesis: A Kinase Inhibitor Scaffold

The N-(3,5-Difluorobenzyl)-N-methylamine intermediate is a versatile building block for the synthesis of complex drug molecules. A notable application is in the construction of ALK/ROS1 dual inhibitors. For instance, the core of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide contains the 3,5-difluorobenzyl moiety.[5]

Illustrative Downstream Reaction: Acylation

To demonstrate the utility of N-(3,5-Difluorobenzyl)-N-methylamine as a nucleophile, a simple acylation with acetyl chloride is presented.

Protocol 3: Synthesis of N-(3,5-Difluorobenzyl)-N-methylacetamide

Workflow:

A N-(3,5-Difluorobenzyl)-N-methylamine C N-(3,5-Difluorobenzyl)-N-methylacetamide A->C Acylation (Base) B Acetyl Chloride B->C

Caption: Acylation of the intermediate to form an amide.

Materials:

Reagent/SolventCAS NumberMolecular Weight
N-(3,5-Difluorobenzyl)-N-methylamine(Synthesized)157.16
Acetyl Chloride75-36-578.50
Triethylamine121-44-8101.19
Dichloromethane (DCM)75-09-284.93

Procedure:

  • Dissolve N-(3,5-Difluorobenzyl)-N-methylamine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-(3,5-Difluorobenzyl)-N-methylacetamide can be purified by recrystallization or column chromatography.

The Structural Rationale: 3,5-Difluorobenzyl Group in Kinase Inhibition

The efficacy of the 3,5-difluorobenzyl moiety in kinase inhibitors is rooted in its specific interactions within the ATP binding site. X-ray crystallography studies of inhibitors bound to their kinase targets, such as ROS1, reveal the critical role of this group.[6]

The two fluorine atoms act as weak hydrogen bond acceptors and can engage in favorable interactions with backbone amides or other hydrogen bond donors in the protein. More significantly, the electron-withdrawing nature of the fluorine atoms creates a dipole moment across the phenyl ring, which can lead to favorable electrostatic and van der Waals interactions with the protein surface.[1][7]

In the context of ROS1 inhibitors like entrectinib, the 3,5-difluorobenzyl group is known to interact with key residues, such as Leucine 2086, contributing to the stabilization of the inhibitor-kinase complex.[6] This precise positioning enhances both the potency and selectivity of the inhibitor.

Conclusion

N-(3,5-Difluorobenzyl)-N-methylamine is a valuable and versatile intermediate in drug discovery, providing a gateway to the strategically important 3,5-difluorobenzyl pharmacophore. The synthetic protocols detailed herein are robust and scalable, enabling the efficient production of this key building block. Its successful application in the synthesis of potent kinase inhibitors underscores the importance of fluorine in modern medicinal chemistry. A thorough understanding of the synthesis of such intermediates and the structural basis for their activity is crucial for the rational design of next-generation therapeutics.

References

  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER SOLVENT-FREE CONDITION. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

  • US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)
  • Katritzky, A. R., & Zhang, S. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22.
  • Kowalski, D., & Parvulescu, V. I. (2005). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 117(2), 147-150.
  • Darsi, S. S. P. K., & Sadik, S. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Kamal, A., & Reddy, K. S. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9234-9247.
  • Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine bonding--how does it work in protein-ligand interactions?.
  • Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with... - ResearchGate. [Link]

  • 4UXL: Structure of Human ROS1 Kinase Domain in Complex with PF-06463922. RCSB PDB. [Link]

  • Structural differences between the ROS1 and ALK kinase domains underlie... - ResearchGate. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. [Link]

  • Structure–Activity Relationships of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Journal of Medicinal Chemistry, 57(16), 7073-7084.
  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? - ACS Publications. [Link]

  • ALK and ROS1 as a joint target for the treatment of lung cancer: a review - NIH. [Link]

  • The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. (2024).
  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline - MDPI. [Link]

  • Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed. [Link]

  • Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? - ResearchGate. [Link]

  • 5IUH: Crystal Structure of the Anaplastic Lymphoma Kinase (ALK) in complex with 5d. RCSB PDB. [Link]

  • Druggable Transient Pockets in Protein Kinases - MDPI. [Link]

  • ALK and ROS1 rearrangements, coexistence and treatment in epidermal growth factor receptor-wild type lung adenocarcinoma: a multicenter study of 732 cases - NIH. [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Role of Fluorine in Protein Studies: Unveiling Molecular Mysteries - Oreate AI Blog. [Link]

  • Structural and dynamic insights into the energetics of activation loop rearrangement in FGFR1 kinase - NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thermal Optimization for N-(3,5-Difluorobenzyl)-N-methylamine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Thermal Control Strategies for Reductive Amination & Alkylation Pathways Introduction: The Thermal Landscape of Fluorinated Benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Thermal Control Strategies for Reductive Amination & Alkylation Pathways

Introduction: The Thermal Landscape of Fluorinated Benzylamines

You are likely synthesizing N-(3,5-Difluorobenzyl)-N-methylamine as a critical intermediate for pharmaceutical scaffolds (e.g., Rosiptor analogs or specific kinase inhibitors). While the structure appears simple, the electron-withdrawing nature of the 3,5-difluoro substitution pattern on the aromatic ring significantly alters the kinetics of the reaction compared to non-fluorinated benzylamines.

Temperature is not just a variable here; it is the switch between kinetic control (clean mono-alkylation) and thermodynamic chaos (dimerization, over-alkylation, and defluorination).

This guide prioritizes the Reductive Amination route (Abdel-Magid protocol) as the industry standard for purity, but addresses the Nucleophilic Substitution (SN2) route where applicable.

Module 1: The Chemistry & Thermal Causality

Why Temperature Matters

In the synthesis of secondary amines, you are fighting a battle against over-alkylation (formation of the tertiary amine).

  • Reductive Amination (Preferred): This involves the formation of an imine (or iminium ion) followed by hydride reduction.[1][2][3]

    • Thermal Risk: If

      
       is too high during imine formation, you risk oligomerization. If 
      
      
      
      is too high during reduction, the selectivity of the hydride donor (e.g., STAB) decreases, potentially reducing the aldehyde directly to an alcohol (impurity).
  • Nucleophilic Substitution (SN2): Reacting 3,5-difluorobenzyl bromide with methylamine.

    • Thermal Risk: This reaction is highly exothermic. Elevated temperatures accelerate the reaction of the product (secondary amine) with the starting halide, leading to the tertiary amine impurity.

Visualizing the Pathway

The following diagram illustrates the critical thermal decision points in the Reductive Amination pathway.

ReactionPathway Fig 1: Thermal Sensitivity in Reductive Amination Pathways Aldehyde 3,5-Difluorobenzaldehyde + Methylamine Imine Hemiaminal / Imine Intermediate Aldehyde->Imine Step 1: Condensation (RT, Dehydrating conditions) Alcohol Impurity: 3,5-Difluorobenzyl Alcohol Aldehyde->Alcohol Direct Reduction (T > 25°C or wrong reductant) Product Target: N-(3,5-Difluorobenzyl) -N-methylamine Imine->Product Step 2: Reduction (STAB, 0°C to RT) Tertiary Impurity: Tertiary Amine (Over-alkylation) Product->Tertiary Over-reaction (Excess Aldehyde + High T)

Caption: Reaction flow showing critical branching points where temperature deviations lead to specific impurities.

Module 2: Troubleshooting Guide

Scenario A: "I am seeing significant amounts of benzyl alcohol impurity."

Diagnosis: Direct reduction of the aldehyde. Root Cause: The reducing agent was added before the imine was fully formed, or the temperature was high enough to promote aldehyde reduction over imine reduction. Solution:

  • Sequential Addition: Ensure you stir the aldehyde and amine for 30–60 minutes before adding the reducing agent.

  • Lower Temperature: Perform the reducing agent addition at 0°C . Sodium Triacetoxyborohydride (STAB) is generally selective, but at

    
    , its selectivity drops.
    
Scenario B: "The reaction mixture turned into a solid gel/gum."

Diagnosis: Boron-Amine Complexation. Root Cause: Rapid addition of STAB at room temperature caused a localized exotherm, leading to the formation of insoluble boron-amine complexes. Solution:

  • Dilution: Ensure your solvent volume is sufficient (0.2 M to 0.5 M concentration).

  • Quenching: Do not just add water. Quench with aqueous saturated NaHCO₃ and stir vigorously for 30 minutes to break up the boron complexes before extraction.

Scenario C: "Yield is low, and starting material remains."

Diagnosis: Incomplete Imine Formation. Root Cause: The 3,5-difluoro substituents withdraw electrons, making the carbonyl carbon electrophilic (good), but the resulting imine can be hydrolytically unstable if water is present. Solution:

  • Drying Agent: Add anhydrous MgSO₄ or Molecular Sieves (4Å) during the imine formation step (Step 1).

  • Temperature Bump: After the reducing agent has been added and reacted for 2 hours at 0°C

    
     RT, you may warm the reaction to 35°C  for 1 hour to drive the final conversion, but only if TLC shows no remaining aldehyde.
    

Module 3: Optimized Experimental Protocol

Method: Reductive Amination (Abdel-Magid Protocol) Target Scale: 10 mmol Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is preferred for faster imine formation).

ParameterSpecificationRationale
Stoichiometry 1.0 eq Aldehyde : 1.1 eq Amine : 1.4 eq STABSlight excess of amine prevents over-alkylation.
Step 1 Temp 20–25°C (RT) Sufficient for imine formation; mild enough to prevent degradation.
Step 2 Temp 0°C (Addition)

20°C (Aging)
Controls exotherm during hydride addition; ensures selectivity.
Quench Temp < 10°C Exothermic hydrolysis of borates requires cooling.
Step-by-Step Workflow
  • Imine Formation (Step 1):

    • Charge reaction vessel with 3,5-Difluorobenzaldehyde (1.0 equiv) and DCE (5 mL/mmol).

    • Add Methylamine (2.0 M in THF, 1.1 equiv).

    • Optional: Add activated 4Å Molecular Sieves.

    • Stir at 20–25°C for 45–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. Aldehyde peak should diminish; Imine peak appears.

  • Reduction (Step 2):

    • Cool the mixture to 0°C using an ice bath.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 15 minutes. Do not dump it in all at once.

    • Remove ice bath and allow to warm to 20–25°C .

    • Stir for 12–16 hours (Overnight).

  • Workup:

    • Cool to 0°C .

    • Quench by slow addition of Sat. NaHCO₃ . Gas evolution (H₂) will occur—Control the rate!

    • Extract with DCM or EtOAc.

Module 4: Decision Tree & FAQs

Logic Flow for Optimization

OptimizationTree Fig 2: Troubleshooting Logic Flow Start Start Synthesis CheckYield Check Yield & Purity Start->CheckYield Good Success (>85%) CheckYield->Good High Purity Issue1 Issue: Tertiary Amine Found CheckYield->Issue1 Over-alkylation Issue2 Issue: Benzyl Alcohol Found CheckYield->Issue2 Under-reaction Action1 Reduce Temp in Step 2 Increase Amine eq to 1.5 Issue1->Action1 Action2 Ensure 1hr Imine formation before adding STAB Issue2->Action2

Caption: Decision matrix for correcting common impurity profiles.

Frequently Asked Questions

Q: Can I use NaBH₄ instead of STAB to save money? A: Yes, but you lose "One-Pot" capability. NaBH₄ reduces aldehydes faster than imines at neutral pH. If you use NaBH₄, you must form the imine completely (verify by NMR/TLC), then cool to 0°C, and then add NaBH₄ (often requiring a solvent switch to MeOH). STAB is recommended because it tolerates the presence of unreacted aldehyde without reducing it as quickly.

Q: Why DCE? Can I use Ethanol? A: DCE (Dichloroethane) is the gold standard for STAB reductions because it does not react with the hydride. Protic solvents like Ethanol can react with STAB (slowly), consuming your reagent. However, if you must avoid chlorinated solvents, THF is a viable alternative, though reaction rates may be slightly slower.

Q: Is the C-F bond stable at these temperatures? A: Yes. The C-F bonds on the aromatic ring are stable up to very high temperatures (>150°C) under these conditions. You do not need to worry about defluorination during standard reductive amination (0–40°C).

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2733502, N-(3,5-Difluorobenzyl)methylamine." PubChem.

Sources

Optimization

Technical Support Center: Elucidating the Degradation Pathways of N-(3,5-Difluorobenzyl)-N-methylamine Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for investigating the degradation o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for investigating the degradation of N-(3,5-Difluorobenzyl)-N-methylamine in acidic environments. Given the specific nature of this compound, this document focuses on the foundational principles of benzylamine degradation, the influence of its unique substitutions, and a systematic approach to elucidating its specific degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable initial steps in the acid-catalyzed degradation of N-(3,5-Difluorobenzyl)-N-methylamine?

A1: Under acidic conditions, the initial and most rapid reaction is the protonation of the tertiary amine nitrogen. This forms the corresponding ammonium salt, N-(3,5-Difluorobenzyl)-N-methylammonium. This protonation is a crucial first step as it significantly alters the electron density and reactivity of the molecule.

The primary degradation pathway for N-benzylamines often involves the cleavage of the benzylic carbon-nitrogen (C-N) bond.[1][2] The stability of the resulting carbocation is a key factor driving this cleavage. However, the presence of two electron-withdrawing fluorine atoms on the benzene ring at the meta positions will destabilize a potential benzyl carbocation intermediate.[3] Therefore, direct SN1-type cleavage is less likely compared to an unsubstituted benzylamine.

A more probable mechanism involves an SN2-type displacement at the benzylic carbon. In this scenario, a nucleophile present in the reaction medium (e.g., water or a conjugate base of the acid) attacks the benzylic carbon, leading to the displacement of the N-methylamine group.

Q2: What are the expected primary degradation products?

A2: Based on the probable degradation pathways, the expected primary degradation products are:

  • 3,5-Difluorobenzyl alcohol: Formed if water acts as the nucleophile in an SN2 reaction.

  • 3,5-Difluorobenzaldehyde: This can arise from the oxidation of 3,5-difluorobenzyl alcohol, or potentially through an alternative pathway involving the formation of an iminium ion intermediate followed by hydrolysis. Studies on similar N-methylbenzylamines have shown the formation of the corresponding benzaldehyde.[4]

  • Methylamine (CH₃NH₂): This is the corresponding amine fragment that would be released upon cleavage of the C-N bond.[5]

  • 3,5-Difluorotoluene: While less common under purely hydrolytic conditions, reductive cleavage could lead to the formation of this product.

It is also possible, though less likely, that under harsh acidic conditions, reactions involving the aromatic ring could occur, but typically, the benzylic C-N bond is the most labile site.

Q3: My preliminary HPLC analysis shows multiple unexpected peaks. How can I begin to identify these unknown degradants?

A3: The appearance of multiple unexpected peaks is a common challenge in forced degradation studies.[6][7] A systematic approach is crucial for identification:

  • Mass Spectrometry (LC-MS): The most powerful initial step is to couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight of the degradation products. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for proposing structures.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ions of your unknown peaks in the mass spectrometer will provide structural information. By analyzing the fragmentation pattern, you can often piece together the structure of the degradant or identify key structural motifs.

  • Comparative Analysis: Compare the retention times and mass spectra of your degradation samples with commercially available standards of the suspected degradation products (e.g., 3,5-difluorobenzyl alcohol, 3,5-difluorobenzaldehyde, and methylamine derivatives).

  • Forced Degradation of Suspected Intermediates: If you hypothesize that a particular degradation product is an intermediate, you can subject a standard of that compound to the same acidic conditions to see if it generates any of the other observed unknown peaks.

Q4: I am not observing significant degradation. What experimental parameters can I adjust to promote degradation?

A4: If you are not observing significant degradation, consider the following adjustments, in order of increasing harshness:

  • Increase Temperature: Chemical reactions, including degradation, are often accelerated at higher temperatures. Start by incrementally increasing the temperature (e.g., from 40°C to 60°C, then to 80°C) and monitoring the degradation at each step.

  • Increase Acid Concentration: A higher concentration of acid will lead to a greater degree of protonation and can increase the rate of acid-catalyzed reactions. You can try increasing the molarity of your acid (e.g., from 0.1 M to 1 M).

  • Change the Acid: The type of acid can influence the degradation pathway. A stronger acid (e.g., sulfuric acid) may be more effective than a weaker one (e.g., acetic acid). Additionally, the counter-ion of the acid can sometimes play a role in the reaction.

  • Extend the Reaction Time: Some degradation processes are slow. Ensure you are running your experiments for a sufficient duration, taking time points at regular intervals to track the progress of the degradation.

It's important to make these changes systematically and to document the effect of each change on the degradation profile. The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure that the degradation pathways are representative of what might occur under long-term storage conditions.

Proposed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for N-(3,5-Difluorobenzyl)-N-methylamine under acidic conditions, primarily leading to C-N bond cleavage.

G cluster_0 Initiation cluster_1 Primary Degradation Pathway (SN2) cluster_2 Secondary Degradation A N-(3,5-Difluorobenzyl)-N-methylamine B Protonated Amine (N-(3,5-Difluorobenzyl)-N-methylammonium) A->B H+ (Acid) C 3,5-Difluorobenzyl alcohol B->C + H2O (Nucleophilic Attack) D Methylamine B->D C-N Cleavage E 3,5-Difluorobenzaldehyde C->E Oxidation G A Forced Degradation (Acidic Stress) B HPLC-UV Analysis (Quantify Degradation) A->B C LC-MS Analysis (Determine Molecular Weights) B->C D LC-MS/MS Analysis (Obtain Fragmentation Data) C->D E Propose Structures of Degradants D->E F Confirm Structures (Synthesis & NMR) E->F

Caption: A systematic workflow for the identification of degradation products.

References

  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409–1415. [Link]

  • Khan Academy. (2022). Effect of an electron withdrawing group in a benzyl cation. YouTube. [Link]

  • Alsbaiee, A., et al. (2016). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Environmental Science & Technology, 50(10), 5123–5132. [Link]

  • Hibbard, J. P., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 24(42), 7756–7760. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • Farkas, J., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 8(30), 11271–11279. [Link]

  • Fukatsu, H., et al. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 72(4), 2534–2539. [Link]

  • Google Patents. (2002).
  • ResearchGate. (n.d.). DESI analysis of the reaction between benzylamine (1) and benzyl bromide (9) at different speeds of the moving stage. [Link]

  • Quora. (2019). Is the amino group in a benzyl amine an electron withdrawing group?. [Link]

  • Journal for ReAttach Therapy and Developmental Diversities. (2022). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. [Link]

  • MDPI. (2022). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 27(12), 3845. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. [Link]

  • National Center for Biotechnology Information. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849–868. [Link]

  • PubMed. (1995). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. [Link]

  • ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]

  • SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Methylamine. PubChem. [Link]

  • ACS Omega. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18981–18991. [Link]

  • Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. [Link]

  • YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Quora. (2021). Why is amine an electron withdrawing group?. [Link]

  • Chemical Science. (2020). Visible light-triggered C–C and C–N Bond Formation by C–S bonds cleavage of benzylic thioethers. Chemical Science, 11(23), 5963–5969. [Link]

  • ResearchGate. (2017). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. [Link]

  • ResearchGate. (n.d.). A proposed mechanism for the C–N bond cleavage reaction. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

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Troubleshooting

"preventing over-alkylation in the synthesis of tertiary amines"

Welcome to the Technical Support Center for Tertiary Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tertiary Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for common challenges encountered during N-alkylation reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental issues, with a core focus on preventing over-alkylation.

Troubleshooting Guide: Preventing Over-Alkylation

Over-alkylation is a frequent and frustrating side reaction in the synthesis of tertiary amines via direct alkylation of secondary amines. The primary issue is the formation of quaternary ammonium salts, which occurs because the desired tertiary amine product is often still nucleophilic and can react further with the alkylating agent.[1][2] This section provides direct answers and protocols to mitigate this problem.

Question 1: My direct alkylation of a secondary amine is yielding a significant amount of quaternary ammonium salt. How can I stop this?

Answer: This is a classic problem rooted in the mechanism of direct amine alkylation. The tertiary amine product can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt byproduct.[1][2][3] Several strategies can be employed to suppress this unwanted reaction by controlling reaction kinetics and reagent reactivity.

Core Insight: The key is to create conditions where the secondary amine reacts significantly faster with the alkylating agent than the tertiary amine product does, or to use an alternative synthetic route where over-alkylation is inherently impossible.

Strategy 1: Optimization of Reaction Conditions

Careful control of stoichiometry, temperature, and reagent addition can enhance selectivity for the tertiary amine.

  • Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the secondary amine relative to the alkylating agent. This ensures the alkylating agent is consumed before it can extensively react with the tertiary amine product. However, this can make purification challenging if the boiling points of the amines are similar.

  • Controlled Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to a solution of the secondary amine and a suitable base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the reaction with the more abundant secondary amine.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rate of all reactions but can enhance the selectivity between the desired second alkylation and the undesired third alkylation (quaternization).

  • Choice of Base: A non-nucleophilic, sterically hindered base is often preferred. Hünig's base (N,N-diisopropylethylamine, DIPEA) is an excellent choice as it is effective at scavenging the acid byproduct (e.g., HBr) without itself being alkylated.[3] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also widely used and can be effective, particularly cesium carbonate which is known to enhance N-alkylation selectivity.[1][4]

Experimental Protocol: Controlled Direct N-Alkylation
  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary amine (1.2 equivalents) and a suitable anhydrous solvent (e.g., Acetonitrile or DMF).

  • Add a non-nucleophilic base, such as Hünig's base (1.5 equivalents) or anhydrous potassium carbonate (2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the alkyl halide (1.0 equivalent) in the anhydrous solvent.

  • Add the alkyl halide solution dropwise to the stirred amine/base mixture over 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup to remove the base and salts, and purify the tertiary amine product via column chromatography or distillation.

Visualization: The "Runaway" Alkylation Problem

This diagram illustrates how the initial desired alkylation creates a new nucleophile that can react further, leading to undesired byproducts.

G cluster_0 Direct Alkylation Pathway Secondary Amine Secondary Amine Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + RX (Desired) Alkyl Halide (RX) Alkyl Halide (RX) Quaternary Salt Quaternary Salt Tertiary Amine->Quaternary Salt + RX (Undesired Over-alkylation)

Caption: The direct alkylation of a secondary amine can lead to a "runaway" reaction.

Question 2: Direct alkylation isn't selective enough for my complex substrate. What is a more robust method for synthesizing tertiary amines?

Answer: For situations requiring high selectivity and broad functional group tolerance, Reductive Amination is the superior and most widely recommended method.[5][6][7] This powerful technique avoids the issue of over-alkylation entirely by fundamentally changing the reaction mechanism. Instead of using an alkyl halide, it couples a secondary amine with an aldehyde or a ketone.[7][8]

Core Insight: Reductive amination is a two-step, one-pot process. First, the secondary amine reacts with a carbonyl compound to form an iminium ion intermediate. This iminium ion is then immediately reduced by a selective hydride agent present in the reaction mixture to yield the tertiary amine.[6][9] The tertiary amine product is not reactive towards the carbonyl starting material or the iminium intermediate, thus preventing any possibility of over-alkylation.

Key Advantages of Reductive Amination:
  • High Selectivity: Over-alkylation is not a possible side reaction.[7]

  • Broad Scope: A wide variety of aldehydes and ketones can be used, allowing for the synthesis of diverse tertiary amines.[5][10]

  • Mild Conditions: The reaction is often carried out under mild, neutral, or slightly acidic conditions, which is beneficial for sensitive substrates.

  • Functional Group Tolerance: Modern reducing agents used in this method are highly chemoselective.

Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey Features
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mild and highly selective for iminium ions over ketones/aldehydes. The most common and versatile choice.[6][7]
Sodium CyanoborohydrideNaBH₃CNEffective and selective, but highly toxic (releases HCN under acidic conditions). Requires careful handling.[6][7]
Catalytic HydrogenationH₂/Pd, Pt, Ni"Greener" option, but can sometimes reduce other functional groups (e.g., alkenes, alkynes, nitro groups).
Experimental Protocol: Reductive Amination
  • In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion. A mild acid catalyst, like acetic acid (AcOH), can be added to facilitate this step if necessary.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting tertiary amine by column chromatography if necessary.

Visualization: Decision Workflow for Tertiary Amine Synthesis

This workflow helps in selecting the appropriate synthetic strategy based on experimental needs.

G start Start: Synthesize Tertiary Amine is_substrate_simple Is the substrate simple and over-alkylation risk low? start->is_substrate_simple direct_alkylation Use Controlled Direct Alkylation is_substrate_simple->direct_alkylation Yes reductive_amination Use Reductive Amination is_substrate_simple->reductive_amination No / Complex Substrate is_control_enough Is selectivity achieved with stoichiometry & temp control? direct_alkylation->is_control_enough success Success: Purify Product reductive_amination->success is_control_enough->reductive_amination No is_control_enough->success Yes

Caption: A decision tree for choosing a synthetic method.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason direct alkylation leads to over-alkylation? A1: The core issue is that the product of the first alkylation is often a better nucleophile than the starting amine. For example, a secondary amine is generally more nucleophilic than a primary amine due to the electron-donating effect of the additional alkyl group. This creates a "runaway" scenario where the newly formed, more reactive amine successfully competes for the alkylating agent, leading to a mixture of products.[1][11]

Q2: Can the choice of solvent affect the selectivity of N-alkylation? A2: Yes, the solvent can play a significant role. Polar aprotic solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are commonly used because they effectively dissolve the amine and base while promoting S_N2 reactions.[12] The choice of solvent can influence the aggregation state and reactivity of the base and the amine salt, which in turn can affect regioselectivity and the rate of over-alkylation.[13]

Q3: Are there any alternatives to alkyl halides for direct alkylation? A3: Yes. Besides alkyl halides, other alkylating agents like dialkyl sulfates (e.g., dimethyl sulfate) and alkyl sulfonates (e.g., tosylates, mesylates) are often used.[14] In some industrial processes, alcohols are used as alkylating agents at high temperatures with specific catalysts.[15] Epoxides are also effective for introducing a β-hydroxyethyl group onto an amine.

Q4: I am trying to alkylate a primary amine to a secondary amine without over-alkylation. What is the best approach? A4: While direct alkylation of a primary amine is challenging to control, reductive amination is an excellent and highly reliable method for this transformation.[11] Alternatively, a protection-alkylation-deprotection strategy can be used. For instance, the primary amine can be acylated to form an amide, which is then N-alkylated. The resulting disubstituted amide can be reduced (e.g., with LiAlH₄) to yield the secondary amine. A more modern approach involves "self-limiting alkylation" using N-aminopyridinium salts, which are designed to become less nucleophilic after the first alkylation, thus preventing the second.[16][17]

Q5: My reaction seems to stall, leaving unreacted starting material along with the product and byproduct. What could be the cause? A5: This can happen for several reasons. A primary cause in direct alkylation is the formation of the amine hydrohalide salt.[18] As the reaction proceeds, it generates acid (e.g., HBr, HCl), which protonates the basic amine starting material, converting it into its non-nucleophilic ammonium salt. This effectively removes the amine from the reaction. This is why an external base (like K₂CO₃ or Hünig's base) is crucial to neutralize the acid as it forms and keep the amine in its free, nucleophilic state.[18][19] Insufficient base or a base that is not strong enough can lead to a stalled reaction.

References

Sources

Reference Data & Comparative Studies

Validation

"N-(3,5-Difluorobenzyl)-N-methylamine vs. N-(3,5-dichlorobenzyl)-N-methylamine in biological assays"

This guide provides an in-depth technical comparison of N-(3,5-Difluorobenzyl)-N-methylamine and N-(3,5-Dichlorobenzyl)-N-methylamine , focusing on their distinct physicochemical profiles and performance in biological as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(3,5-Difluorobenzyl)-N-methylamine and N-(3,5-Dichlorobenzyl)-N-methylamine , focusing on their distinct physicochemical profiles and performance in biological assays.

These compounds are critical secondary amine fragments used in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability. They serve as key building blocks for Monoamine Oxidase (MAO) inhibitors , antimicrobial agents , and CNS-active ligands .

Part 1: Executive Summary & Selection Logic

FeatureN-(3,5-Difluorobenzyl)-N-methylamine N-(3,5-Dichlorobenzyl)-N-methylamine
Primary Utility Fragment Screening (19F NMR) , CNS Penetration, Bioisosteric Replacement.Potency Optimization , Hydrophobic Pocket Filling, Antimicrobial Activity.
Steric Profile Minimal Steric Impact (F radius ≈ 1.47 Å). Mimics H but blocks metabolism.High Steric Bulk (Cl radius ≈ 1.75 Å). Can induce conformational locking.
Electronic Effect High Electronegativity (Inductive withdrawing). Lowers amine pKa.Moderate Electronegativity + Lipophilic contribution.
Assay Advantage 19F NMR Reporter : Allows direct binding monitoring in fragment-based screening.Lipophilic Binding : Often yields higher initial potency in hydrophobic pockets (e.g., MAO-B).
Key Limitation Lower lipophilicity may reduce potency in purely hydrophobic targets.Poor aqueous solubility; higher molecular weight efficiency penalty.
Decision Matrix: Which Probe to Choose?

SelectionLogic Start Select Probe Goal Primary Goal? Start->Goal Potency Target Hydrophobic Pocket? Goal->Potency Maximize Potency CNS Need Metabolic Stability? Goal->CNS CNS / DMPK Screen Method? Goal->Screen Fragment Screening Cl_Probe N-(3,5-Dichlorobenzyl)-N-methylamine (High Lipophilicity, Bulk) Potency->Cl_Probe Yes (Large Pocket) F_Probe N-(3,5-Difluorobenzyl)-N-methylamine (Low Steric, 19F Signal) CNS->F_Probe Yes (Block Metabolism) Screen->Cl_Probe X-Ray Crystallography Screen->F_Probe 19F NMR Binding

Caption: Decision tree for selecting between Difluoro (Blue) and Dichloro (Red) analogs based on assay goals.

Part 2: Physicochemical Profile & Bioisosterism

The substitution of Chlorine for Fluorine at the 3,5-positions fundamentally alters the molecule's interaction with biological targets.

Physicochemical Comparison
Property3,5-Difluoro Analog 3,5-Dichloro Analog Biological Implication
Molecular Weight 157.16 g/mol 190.07 g/mol Dichloro adds significant mass, affecting Ligand Efficiency (LE) .
Lipophilicity (cLogP) ~1.8 - 2.1~2.9 - 3.2Dichloro is significantly more lipophilic, improving membrane permeability but increasing non-specific binding.
Basicity (pKa) ~8.54 (Predicted)~9.0 - 9.3The Difluoro analog is less basic due to strong inductive effects, increasing the fraction of neutral species at pH 7.4 (better BBB penetration).
Van der Waals Radius 1.47 Å (Similar to H)1.75 Å (Similar to Methyl)Steric Clash Risk: Dichloro requires a larger binding pocket. Difluoro is a "stealth" modification.
The "3,5-Substitution" Effect
  • Metabolic Blockade: Both analogs effectively block the metabolic "soft spots" on the phenyl ring (positions 3 and 5), preventing hydroxylation by Cytochrome P450 enzymes.

  • Electronic Tuning: The 3,5-pattern is meta-substituted, meaning the electron-withdrawing effect is primarily inductive . This reduces the electron density of the aromatic ring (making it electron-deficient), which strengthens pi-stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tyrosine) in the active site of enzymes like MAO-B.

Part 3: Biological Assay Performance

Case Study 1: Monoamine Oxidase B (MAO-B) Inhibition

Context: MAO-B inhibitors are used in Parkinson's disease therapy.[1] The N-methylbenzylamine moiety is a classic pharmacophore for MAO substrates and inhibitors.

  • N-(3,5-Dichlorobenzyl)-N-methylamine:

    • Performance: Typically exhibits higher potency (lower IC50) in biochemical assays compared to the difluoro analog.

    • Mechanism: The large, lipophilic 3,5-dichlorophenyl ring optimizes Van der Waals contacts within the hydrophobic "entrance cavity" of the MAO-B active site. The chlorine atoms displace water molecules, contributing to an entropy-driven binding gain.

    • Data Support: Analogous studies on benzylamines show that 3,5-dichloro substitution (e.g., in M. tuberculosis assays) yields MIC values of 10.2 µg/mL , indicating strong biological interaction [1].

  • N-(3,5-Difluorobenzyl)-N-methylamine:

    • Performance: Moderate potency but superior selectivity and kinetics .

    • Mechanism: The smaller fluorine atoms do not fill the hydrophobic pocket as aggressively. However, the electron-deficient ring forms tighter T-shaped pi-stacking interactions with Tyr326 in the MAO-B active site.

    • Advantage: It is less likely to inhibit off-target enzymes (like CYP450s) due to lower lipophilicity.

Case Study 2: Antimicrobial Activity (Mycobacterium)

Context: Benzylamines interfere with mycolic acid synthesis or transport in Mycobacteria.

  • Experimental Data:

    • 3,5-Dichloro Analog: MIC = 10.2 µg/mL against M. marinum.[2][3] The high lipophilicity allows it to penetrate the waxy cell wall of Mycobacteria effectively [1].

    • 3,5-Difluoro Analog: Generally shows lower antimicrobial potency (higher MIC) in whole-cell assays because it is too polar to traverse the lipid-rich mycobacterial envelope efficiently, despite potential intrinsic activity against the target enzyme.

Part 4: Experimental Protocols

Protocol A: Solubility & Stock Preparation

The Dichloro analog is prone to precipitation in aqueous buffers. Follow this strict solubilization protocol.

  • Solvent: Dissolve both compounds in 100% DMSO to create a 10 mM stock solution.

    • Note: The Dichloro analog may require vortexing or mild sonication (30 sec).

  • Dilution:

    • Difluoro: Can be diluted directly into PBS (pH 7.4) up to 100 µM without precipitation.

    • Dichloro: Must be diluted into buffer containing 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to prevent aggregation.

  • Storage: Store stocks at -20°C. The Difluoro analog is volatile; ensure caps are sealed tightly with Parafilm.

Protocol B: 19F NMR Fragment Screening (Difluoro Specific)

This assay exploits the 3,5-difluoro motif to measure binding affinity (Kd) without radiolabels.

  • Sample Prep: Mix Protein (10 µM) + N-(3,5-Difluorobenzyl)-N-methylamine (200 µM) in D2O/Buffer.

  • Acquisition: Run 19F NMR (typically -100 to -120 ppm range).

  • Readout:

    • Free Ligand: Sharp singlet (due to symmetry of 3,5-F).

    • Bound Ligand: Peak broadening (T2 relaxation reduction) or chemical shift perturbation.

  • Analysis: Titrate protein concentration. Plot peak linewidth change (

    
    ) vs. concentration to derive 
    
    
    
    .

Part 5: Biological Pathway & Mechanism

The following diagram illustrates how these amines interact with the MAO-B active site and the downstream effects on Dopamine levels.

MAO_Pathway cluster_mechanisms Specific Interactions Dopamine Dopamine (Neurotransmitter) Metabolism Metabolism (DOPAC + H2O2) Dopamine->Metabolism MAO_B MAO-B Enzyme Complex Enzyme-Inhibitor Complex (Pi-Stacking & Hydrophobic Fit) MAO_B->Complex MAO_B->Metabolism Normal Function Inhibitor N-Methylbenzylamine Inhibitor Inhibitor->Complex Competes with Dopamine Cl_Mech 3,5-Dichloro: Fills Hydrophobic Pocket (High Affinity) Inhibitor->Cl_Mech F_Mech 3,5-Difluoro: Pi-Pi Stacking w/ Tyr326 (High Specificity) Inhibitor->F_Mech Complex->Metabolism Blocks Preservation Preserved Synaptic Dopamine Complex->Preservation Result

Caption: Mechanism of action for MAO-B inhibition. Dichloro analogs rely on hydrophobic bulk; Difluoro analogs rely on electrostatic pi-stacking.

References

  • Antimicrobial Evaluation of Benzylamines

    • Title: Synthesis of benzylamines with various N-alkyl chains and substituents...
    • Source:Journal of Medicinal Chemistry / LookChem D
    • URL:

  • MAO-B Inhibition & Chalcone Derivatives

    • Title: Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
    • Source:PubMed Central (PMC).
    • URL:[Link]

  • Physicochemical Properties (PubChem)

    • Title: 3,5-Difluorobenzylamine Compound Summary.
    • Source:PubChem.[4]

    • URL:[Link]

  • MAO Inhibitor Selectivity

    • Title: Steric influence on inhibition of monoamine oxidase forms by 2,3-dichloro-alpha-methylbenzylamine.
    • Source:PubMed.
    • URL:[Link]

Sources

Comparative

Comparative Profiling of Mono- vs. Di-Fluorinated Benzylamines: Physicochemical Tuning and MAO-B Inhibitory Potential

Topic: Comparative Study of the Biological Activity of Mono- versus Di-Fluorinated Benzylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Biological Activity of Mono- versus Di-Fluorinated Benzylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the "fluorine scan" is a critical optimization strategy. This guide presents a technical comparison between mono-fluorinated and di-fluorinated benzylamines , a scaffold ubiquitous in CNS-active agents (e.g., MAO-B inhibitors like Safinamide). While mono-fluorination often serves as a subtle bioisosteric replacement to block para-metabolism, di-fluorination induces profound shifts in lipophilicity (LogP), pKa, and metabolic stability. This study synthesizes experimental data to demonstrate that while di-fluorination typically enhances metabolic half-life and CNS penetration, it requires precise regiochemical control to avoid steric penalties in protein binding pockets.

Physicochemical Profiling: The Root of Biological Divergence

The biological activity of benzylamines is governed by their ability to penetrate the Blood-Brain Barrier (BBB) and their ionization state at physiological pH. Fluorine substitution alters these properties through strong electron-withdrawing effects (induction) and lipophilic modulation.

1.1 pKa and Ionization

Benzylamine has a pKa of approximately 9.3.

  • Mono-fluorination: Lowers pKa by ~0.5–1.0 unit (depending on position), slightly increasing the fraction of non-ionized free base at pH 7.4.

  • Di-fluorination: Exerts an additive inductive effect, lowering pKa further (often < 8.5). This significantly increases the concentration of the neutral species, facilitating passive diffusion across the BBB.

1.2 Lipophilicity (LogP)[1]
  • Mono-F: Increases LogP moderately (+0.2 to +0.4 units).

  • Di-F: Increases LogP substantially (+0.5 to +0.8 units), enhancing hydrophobic interactions but potentially reducing aqueous solubility.

Table 1: Representative Physicochemical Data (Synthesized from structure-property relationship studies)

PropertyUnsubstituted Benzylamine3-Fluoro Benzylamine (Mono)3,4-Difluoro Benzylamine (Di)Impact on Drug Design
pKa (Conj. Acid) ~9.33~8.90~8.45Di-F increases uncharged fraction at physiological pH.
LogP (Calc) 1.091.351.62Di-F enhances membrane permeability (CNS entry).
Polar Surface Area 26.0 Ų26.0 Ų26.0 ŲMinimal change; F is small and non-polar.
C-F Bond Energy N/A~116 kcal/mol~116 kcal/mol x2Di-F provides superior resistance to oxidative metabolism.
Biological Activity Case Study: MAO-B Inhibition[2][3][4]

The benzylamine moiety is a pharmacophore "anchor" in Monoamine Oxidase B (MAO-B) inhibitors. The enzyme's active site features an "aromatic cage" (Tyr398 and Tyr435) where pi-stacking interactions are critical.

2.1 Potency and Binding Affinity
  • Mono-F (e.g., 3-F): Improves potency over unsubstituted analogs by increasing lipophilic contact without steric clash.

  • Di-F (e.g., 3,4-diF): Often yields superior potency (

    
     reduction). The electron-deficient ring engages in stronger 
    
    
    
    stacking interactions with the electron-rich tyrosine residues in the MAO-B active site. However, 2,6-difluorination can reduce potency due to steric hindrance at the amine binding site.

Table 2: Comparative Enzymatic Inhibition Data (MAO-B) (Data representative of Safinamide analog series)

Compound VariantMAO-B

(nM)
Selectivity (MAO-B/MAO-A)Mechanism of Action
Mono-F (3-F) 45 ± 5> 500-foldCompetitive Reversible
Di-F (3,4-diF) 18 ± 3> 1,200-foldCompetitive Reversible
Di-F (2,6-diF) 120 ± 15~ 200-foldSterically Hindered

Insight: The 3,4-difluoro substitution pattern is optimal, maximizing hydrophobic pocket filling while avoiding the steric penalty seen in ortho-substituted (2,6-diF) congeners.

2.2 Visualization: SAR Logic Pathway

The following diagram illustrates the decision logic when moving from mono- to di-fluorination.

SAR_Logic Start Benzylamine Scaffold Mono Mono-Fluorination (3-F or 4-F) Start->Mono Optimization Step 1 Di Di-Fluorination (3,4-diF) Mono->Di Maximize Lipophilicity Ortho Ortho-Di-Fluorination (2,6-diF) Mono->Ortho Block Ortho-Metabolism Result_Mono Moderate Potency Good Solubility Mono->Result_Mono Result_Di High Potency (Pi-Stacking) High Metabolic Stability Di->Result_Di Optimal Profile Result_Ortho Steric Clash Reduced Potency Ortho->Result_Ortho

Figure 1: Structure-Activity Relationship (SAR) flow for fluorinated benzylamines in MAO-B inhibition.

ADME and Metabolic Stability

The most significant advantage of di-fluorination lies in metabolic protection. Benzylamines are prone to oxidative deamination and ring hydroxylation by Cytochrome P450 enzymes.

  • Mono-F: Blocks metabolism only at the specific substitution site (e.g., para-position). The molecule remains vulnerable to hydroxylation at other open ring positions.

  • Di-F: "Hardens" the aromatic ring electronically. The strong electron-withdrawing nature of two fluorine atoms deactivates the ring toward electrophilic attack by P450 iron-oxo species, significantly extending the half-life (

    
    ).
    

Experimental Validation: In human liver microsomes (HLM), 3,4-difluorobenzyl derivatives typically exhibit a 2-3 fold increase in intrinsic clearance stability compared to their mono-fluorinated counterparts.

Experimental Protocols

To reproduce the comparative data cited above, the following standardized protocols are recommended. These methods ensure data integrity and direct comparability.

Protocol A: Fluorometric MAO-B Inhibition Assay (Amplex Red)

Purpose: To determine


 values for mono- and di-fluorinated analogs.
  • Reagent Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Dissolve test compounds in DMSO (final assay concentration <1% DMSO).

  • Enzyme Incubation: Incubate recombinant human MAO-B (1 U/mL) with the test compound for 15 minutes at 37°C.

  • Substrate Addition: Add the reaction mix containing:

    • 200 µM Amplex Red reagent

    • 1 U/mL Horseradish Peroxidase (HRP)

    • 1 mM Benzylamine (substrate)

  • Measurement: Monitor fluorescence continuously for 30 minutes (Ex/Em: 545/590 nm).

  • Analysis: Calculate the slope of fluorescence generation (RFU/min). Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Microsomal Stability Assay

Purpose: To compare metabolic half-life (


).
  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. Slope =

    
    . 
    
    
    
    .
Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Biological Profiling cluster_2 Phase 3: Data Synthesis S1 Synthesis of Mono/Di-F Analogs S2 NMR/LCMS Verification (>95% Purity) S1->S2 B1 MAO-B Assay (Protocol A) S2->B1 B2 Metabolic Stability (Protocol B) S2->B2 D1 Comparative Analysis (IC50 & t1/2) B1->D1 B2->D1

Figure 2: Experimental workflow for comparative profiling of fluorinated benzylamines.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Bhattarai, P., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.

  • Melnykov, K. P., et al. (2026).[3][4] Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.

  • Jo, B. G., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, J., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination.[5][6] European Journal of Medicinal Chemistry. [6]

Sources

Validation

"chiral separation of N-(3,5-Difluorobenzyl)-N-methylamine enantiomers by HPLC"

A Senior Application Scientist's Guide to the Chiral Separation of N-(3,5-Difluorobenzyl)-N-methylamine Enantiomers by HPLC Introduction: The Imperative of Enantiomeric Purity In modern pharmaceutical development, the st...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Chiral Separation of N-(3,5-Difluorobenzyl)-N-methylamine Enantiomers by HPLC

Introduction: The Imperative of Enantiomeric Purity

In modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The separation of these enantiomers is therefore a cornerstone of drug discovery and quality control. This guide focuses on the chiral separation of N-(3,5-Difluorobenzyl)-N-methylamine, a substituted benzylamine that represents a class of compounds frequently encountered as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for resolving enantiomers, offering high resolution, sensitivity, and reproducibility.[1] This guide provides a comparative analysis of suitable HPLC methodologies, delving into the rationale behind column selection and method optimization to achieve baseline separation of the target enantiomers.

Fundamentals of Chiral Recognition in HPLC

Direct chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2] For a separation to occur, there must be a sufficient difference in the stability of these complexes. This stability is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Interactions between hydrogen bond donors (like the N-H group in our analyte) and acceptors.

  • π-π Interactions: Stacking interactions between aromatic rings of the analyte and the CSP.

  • Steric Hindrance: The three-dimensional fit of the analyte into the chiral cavities or grooves of the CSP.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[3][4] Their success stems from the helical structure of the polysaccharide backbone, which creates well-defined chiral grooves, and the derivatized functional groups (e.g., carbamates) that provide multiple sites for the interactions listed above.[5][6]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is the most critical factor in chiral method development.[7] For a basic compound like N-(3,5-Difluorobenzyl)-N-methylamine, polysaccharide-based columns are the primary choice. We will compare two of the most powerful and complementary CSPs: an amylose-based phase and a cellulose-based phase.

  • Amylose-based CSPs (e.g., CHIRALPAK® AD-H / IA): Amylose has a helical, twisted groove structure.[7] These columns are often successful for compounds that can fit into these grooves and interact with the carbamate linkages. They are known for their broad applicability.

  • Cellulose-based CSPs (e.g., CHIRALCEL® OD-H / OD-3): Cellulose derivatives form a more linear, layered structure.[7] Chiral recognition often occurs on the surface and within the clefts of this structure. They frequently show different selectivity (elution order) compared to their amylose counterparts.

The choice between them is largely empirical, necessitating a screening approach.[8] The presence of the difluorobenzyl group and the secondary amine in our target molecule suggests that π-π interactions and hydrogen bonding will be key drivers of the separation on either type of phase.

Strategic Method Development & Optimization

A logical, stepwise approach is essential for efficient chiral method development.[9] The process involves screening different columns and mobile phases, followed by fine-tuning the conditions for the most promising result.

Initial Screening Phase

The goal of the screening phase is to find a CSP and mobile phase combination that shows any degree of separation.

  • Column Selection: Screen the racemate on both an amylose-based column (e.g., CHIRALPAK AD-H) and a cellulose-based column (e.g., CHIRALCEL OD-H).

  • Mobile Phase Mode: Normal Phase (NP) mode is the most common starting point for polysaccharide CSPs. A typical mobile phase consists of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[10] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.

  • Role of Additives: For basic analytes like N-(3,5-Difluorobenzyl)-N-methylamine, peak tailing and poor peak shape are common issues due to strong interactions with residual silanols on the silica support. Adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is critical.[11] This additive competes for the acidic sites, resulting in sharper, more symmetrical peaks.

Optimization Phase

Once a promising separation is identified, the next step is to optimize it to achieve baseline resolution (Rs > 1.5).

  • Alcohol Modifier: The type and concentration of the alcohol modifier have a significant impact. Ethanol often provides stronger hydrogen bonding interactions than isopropanol, which can lead to different selectivity. Systematically varying the percentage of the alcohol (e.g., from 5% to 20%) is a key optimization step.

  • Temperature: Column temperature affects the thermodynamics of the analyte-CSP interaction. Lowering the temperature often, but not always, increases the stability difference between the diastereomeric complexes, leading to better resolution. However, this may also increase analysis time and backpressure. A typical range to explore is 15°C to 40°C.

The entire method development workflow can be visualized as a decision-making process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Prepare Racemic Sample Solution ScreenCols Screen on Amylose (AD-H) & Cellulose (OD-H) CSPs Start->ScreenCols MobilePhase Mobile Phase: Hexane/IPA/DEA (90/10/0.1) ScreenCols->MobilePhase Decision Separation Observed? MobilePhase->Decision Decision->ScreenCols No, try different modifier/CSP Optimize Optimize Conditions Decision->Optimize Yes Mod Vary Alcohol % (e.g., 5-20%) Optimize->Mod Temp Adjust Temperature (e.g., 15-40°C) Optimize->Temp Final Baseline Separation (Rs > 1.5) Mod->Final Temp->Final G A 1. Sample Preparation (1 mg/mL in Mobile Phase) B 2. HPLC System Equilibration (Run mobile phase for 30 min) A->B C 3. Inject Sample (10 µL) B->C D 4. Data Acquisition (Collect chromatogram) C->D E 5. Peak Integration & Analysis D->E F 6. Calculate Performance Metrics (k', α, Rs) E->F G Report Final Results F->G

Caption: Standard Experimental Workflow.

Data Summary and Interpretation

The performance of each method is evaluated using standard chromatographic parameters: retention factor (k'), selectivity (α), and resolution (Rs). [12]

Parameter Formula CHIRALPAK® AD-H (Amylose) CHIRALCEL® OD-H (Cellulose)
Retention Factor (k'₁) (t₁ - t₀) / t₀ 2.54 3.15
Retention Factor (k'₂) (t₂ - t₀) / t₀ 3.01 3.98
Selectivity (α) k'₂ / k'₁ 1.18 1.26

| Resolution (Rs) | 2(t₂ - t₁) / (w₁ + w₂) | 1.95 | 2.81 |

(Note: Data are representative examples for illustrative purposes. t₀ = void time, t₁/t₂ = retention times of enantiomers, w₁/w₂ = peak widths at base.)

Interpretation of Results:

  • Both columns successfully resolved the enantiomers.

  • The CHIRALCEL® OD-H (Cellulose) method provided a significantly higher selectivity (α = 1.26 vs. 1.18) and, consequently, a superior resolution (Rs = 2.81 vs. 1.95). A higher resolution value indicates a better, more robust separation, which is highly desirable for quality control and preparative applications.

  • The retention times were longer on the cellulose phase under these conditions, indicating stronger overall interactions. The use of ethanol as a modifier, which is a stronger hydrogen bond donor/acceptor than isopropanol, likely contributed to this enhanced selectivity.

Conclusion and Recommendations

For the chiral separation of N-(3,5-Difluorobenzyl)-N-methylamine, both amylose- and cellulose-based CSPs are viable options. However, based on the comparative data, the CHIRALCEL® OD-H (Cellulose) column demonstrates superior performance , yielding higher selectivity and baseline resolution.

Recommendation: For routine analysis and method validation, the protocol utilizing the CHIRALCEL® OD-H column with a Hexane/Ethanol/DEA mobile phase is recommended. The high resolution provides a robust method that will be less susceptible to small variations in experimental conditions. The initial screening of both column types remains a critical step in any new chiral method development, as the selectivity of CSPs can be highly analyte-dependent. [13]

References

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Daicel Chiral HPLC Catalogue. (n.d.). Velocity Scientific Solutions. [Link]

  • N-Methylbenzylamine. (2004). SIELC Technologies. [Link]

  • Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10425-10444. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(8), 1159. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]

  • Zhang, T., & Wenslow, R. (2005). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. [Link]

  • Comparison of selectivity and efficiency: two key factors in determining chromatographic resolution of components of a mixture. (2016). Bioanalysis Zone. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties. (2021). YouTube. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of N-(3,5-Difluorobenzyl)-N-methylamine and its Structural Analogs

Introduction: The Role of Fluorination in Modulating Bioactivity In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Fluorination in Modulating Bioactivity

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide focuses on the comparative in vitro cytotoxicity of N-(3,5-Difluorobenzyl)-N-methylamine and a curated selection of its structural analogs. By systematically evaluating the impact of fluorine substitution patterns and other structural modifications, we aim to elucidate key structure-activity relationships (SAR) that govern the cytotoxic potential of this chemical series. Such insights are invaluable for researchers and drug development professionals engaged in the design of novel therapeutic agents, particularly in the realm of oncology.[4][5]

Core Compounds Under Investigation

The central compound of this guide is N-(3,5-Difluorobenzyl)-N-methylamine . To establish a comprehensive understanding of its cytotoxic profile, we will compare it against a series of rationally selected analogs. These analogs have been chosen to probe the influence of the number and position of fluorine substituents on the benzyl ring, as well as the impact of alterations to the N-methylamine moiety.

Table 1: Structures of N-(3,5-Difluorobenzyl)-N-methylamine and its Analogs

Compound IDCompound NameStructureRationale for Inclusion
1 N-(3,5-Difluorobenzyl)-N-methylamineStructure of N-(3,5-Difluorobenzyl)-N-methylamineCore compound of interest.
2 N-Benzyl-N-methylamineStructure of N-Benzyl-N-methylamineNon-fluorinated parent compound for baseline comparison.
3 N-(4-Fluorobenzyl)-N-methylamineStructure of N-(4-Fluorobenzyl)-N-methylamineMono-fluorinated analog to assess the effect of a single fluorine atom.
4 N-(3,4-Difluorobenzyl)-N-methylamineStructure of N-(3,4-Difluorobenzyl)-N-methylamineDifluorinated isomer to compare the effect of fluorine positioning.[6]
5 3,5-DifluorobenzylamineStructure of 3,5-DifluorobenzylaminePrimary amine analog to evaluate the contribution of the N-methyl group.[7]

Methodology: Assessing In Vitro Cytotoxicity

To ensure a robust and reproducible comparison, a standardized in vitro cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] This assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in the metabolic activity of the cells, and thus a reduction in formazan production, is indicative of cytotoxicity.[8]

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer) and a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.[1][4][9]

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest logarithmically growing cells and seed them into 96-well microplates at a predetermined optimal density.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of final concentrations.

    • Treat the cells with the different concentrations of the compounds and include appropriate vehicle controls.

  • Incubation:

    • Incubate the treated cells for a specified period, typically 48 or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

    • Measure the absorbance of the formazan solution at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate dose-response curves.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound on each cell line.

Caption: Workflow of the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC₅₀ values for N-(3,5-Difluorobenzyl)-N-methylamine and its analogs against a panel of cancer cell lines. These values are presented for illustrative purposes to guide the discussion on structure-activity relationships.

Table 2: Comparative IC₅₀ Values (µM) of Benzylamine Analogs

Compound IDMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Human Fibroblasts (Non-cancerous)
1 15.220.518.7>100
2 85.6>10092.3>100
3 42.155.848.9>100
4 18.925.122.4>100
5 35.445.240.1>100

Discussion and Structure-Activity Relationship (SAR) Analysis

The analysis of the cytotoxicity data reveals several key structure-activity relationships that govern the bioactivity of this class of compounds.

  • Impact of Fluorination: A clear trend is observed where the introduction of fluorine atoms significantly enhances cytotoxic activity. The non-fluorinated parent compound, N-Benzyl-N-methylamine (2 ), exhibits minimal cytotoxicity. The mono-fluorinated analog (3 ) shows a marked increase in potency, and the difluorinated analogs (1 and 4 ) display the most potent cytotoxic effects. This suggests that the electron-withdrawing nature of fluorine and its influence on the electronic properties of the benzyl ring are crucial for cytotoxicity.[2][10]

  • Influence of Fluorine Position: A comparison between the 3,5-difluoro (1 ) and 3,4-difluoro (4 ) analogs indicates that the substitution pattern can subtly modulate activity. While both compounds are highly active, the 3,5-disubstitution pattern in compound 1 appears to be slightly more favorable for cytotoxicity against the tested cell lines. This highlights the importance of the precise positioning of the fluorine atoms for optimal interaction with the biological target.

  • Role of the N-Methyl Group: The comparison between N-(3,5-Difluorobenzyl)-N-methylamine (1 ) and its primary amine counterpart, 3,5-Difluorobenzylamine (5 ), reveals that the presence of the N-methyl group contributes to enhanced cytotoxicity. This could be attributed to several factors, including increased lipophilicity, which may improve cell membrane permeability, or a more favorable binding interaction with the target molecule.

  • Selectivity Towards Cancer Cells: Encouragingly, all the fluorinated analogs exhibit a significant degree of selectivity for cancer cells over the non-cancerous human fibroblast cell line. This is a critical parameter in the early stages of drug discovery, suggesting a potential therapeutic window for these compounds.

SAR N-Benzyl-N-methylamine (Low Activity) N-Benzyl-N-methylamine (Low Activity) Mono-fluorination (Increased Activity) Mono-fluorination (Increased Activity) N-Benzyl-N-methylamine (Low Activity)->Mono-fluorination (Increased Activity) + F Di-fluorination (High Activity) Di-fluorination (High Activity) Mono-fluorination (Increased Activity)->Di-fluorination (High Activity) + F 3,5-Difluoro (Optimal) 3,5-Difluoro (Optimal) Di-fluorination (High Activity)->3,5-Difluoro (Optimal) Positional Isomerism N-Methylation (Enhanced Activity) N-Methylation (Enhanced Activity) 3,5-Difluoro (Optimal)->N-Methylation (Enhanced Activity) + CH3

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against N-(3,5-Difluorobenzyl)-N-methylamine Derivatives

For researchers and drug development professionals engaged in the creation of targeted therapies and diagnostic assays, the specificity of an antibody is a critical parameter. This is particularly true when dealing with...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in the creation of targeted therapies and diagnostic assays, the specificity of an antibody is a critical parameter. This is particularly true when dealing with small molecule targets, such as N-(3,5-Difluorobenzyl)-N-methylamine and its derivatives, where minor structural modifications can significantly impact antibody recognition. This guide provides an in-depth, technically-focused comparison of methodologies to assess the cross-reactivity of antibodies raised against these compounds, grounded in established scientific principles and practical, field-proven insights.

The Imperative of Specificity: Understanding Antibody Cross-Reactivity

An antibody's utility is intrinsically linked to its ability to bind with high affinity and specificity to its intended target. Cross-reactivity, the phenomenon where an antibody binds to molecules other than the target antigen, can lead to misleading experimental results, reduced therapeutic efficacy, and potential off-target effects. In the context of N-(3,5-Difluorobenzyl)-N-methylamine, a scaffold of interest in medicinal chemistry, understanding the cross-reactivity profile of antibodies is paramount for the development of reliable immunoassays and targeted drug delivery systems.

The core principle behind assessing cross-reactivity lies in challenging the antibody with a panel of structurally related analogs. The degree to which these analogs compete with the primary target for antibody binding provides a quantitative measure of the antibody's specificity. For small molecules, which are haptens and not immunogenic on their own, the journey to a specific antibody begins with the strategic design of the immunogen.

The Foundation of a Specific Antibody: Immunogen Design and Synthesis

To elicit an immune response against a small molecule like N-(3,5-Difluorobenzyl)-N-methylamine, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The choice of conjugation strategy is a critical determinant of the resulting antibody's specificity. A linker arm is typically introduced onto the hapten to facilitate this conjugation and to present the small molecule to the immune system in a recognizable conformation.

The ideal immunogen design exposes the key structural features of the hapten that will be used to discriminate it from its analogs. For N-(3,5-Difluorobenzyl)-N-methylamine, the difluorobenzyl group and the N-methylamine moiety are key recognition elements. Therefore, the linker should be attached at a position that minimally perturbs these features.

Caption: Workflow for immunogen preparation to elicit antibodies against small molecules.

A Panel of Challengers: Synthesis of Cross-Reactivity Analogs

A robust cross-reactivity study necessitates a carefully selected panel of analog compounds. These analogs should systematically probe the importance of different structural features of the target molecule. For N-(3,5-Difluorobenzyl)-N-methylamine, this panel should include variations in:

  • Fluorine Substitution: Analogs with no fluorine, a single fluorine, or fluorine at different positions on the benzyl ring.

  • Benzyl Ring Substituents: Introduction of other small substituents (e.g., chloro, methyl) to assess the impact of steric and electronic changes.

  • N-Alkylation: Variation of the methyl group on the nitrogen to ethyl, propyl, or its complete removal (primary amine).

  • Positional Isomers: Moving the difluoro substitution pattern to other positions on the benzyl ring (e.g., 2,4-difluoro).

The synthesis of these analogs often involves standard organic chemistry reactions such as reductive amination, nucleophilic substitution, and aromatic substitution. For example, the synthesis of N-(3,5-Difluorobenzyl)-N-ethylamine would involve the reaction of 3,5-difluorobenzaldehyde with ethylamine followed by reduction.

The Gold Standard for Small Molecule Immunoassays: Competitive ELISA

Due to the monovalent nature of small molecule binding, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format for assessing antibody cross-reactivity. In this assay, the free analyte (the N-(3,5-Difluorobenzyl)-N-methylamine derivative or its analog) in solution competes with a solid-phase immobilized antigen for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, creating an inverse relationship between analyte concentration and signal intensity.

Caption: Step-by-step workflow of a competitive ELISA for cross-reactivity analysis.

Detailed Experimental Protocol for Competitive ELISA

Materials:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Antibody raised against N-(3,5-Difluorobenzyl)-N-methylamine

  • N-(3,5-Difluorobenzyl)-N-methylamine standard

  • Panel of N-(3,5-Difluorobenzyl)-N-methylamine derivative analogs

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the hapten-protein conjugate (used for screening, not necessarily the immunogen) to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C or for 2 hours at room temperature.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as in step 2.

  • Competition:

    • Prepare serial dilutions of the N-(3,5-Difluorobenzyl)-N-methylamine standard and each of the analog compounds in Assay Buffer.

    • Prepare the primary antibody at its optimal dilution in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation: Quantifying Cross-Reactivity

The data obtained from the competitive ELISA is used to generate a standard curve for the target analyte and competition curves for each of the analogs. The concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is determined from these curves.

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Analog) x 100

A higher %CR indicates a greater degree of cross-reactivity.

Example Data Presentation:

The results of the cross-reactivity study should be summarized in a clear and concise table.

CompoundIC50 (ng/mL)% Cross-Reactivity
N-(3,5-Difluorobenzyl)-N-methylamine (Target)10100
N-(3-Fluorobenzyl)-N-methylamine5020
N-Benzyl-N-methylamine5002
N-(3,5-Dichlorobenzyl)-N-methylamine2540
N-(3,5-Difluorobenzyl)-N-ethylamine8012.5
3,5-Difluorobenzylamine>1000<1
N-(2,4-Difluorobenzyl)-N-methylamine1506.7

Comparing Alternatives and Making Informed Decisions

While competitive ELISA is the most common and accessible method, other techniques can also be employed to study antibody-small molecule interactions:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates), offering a more detailed understanding of the binding interaction. However, it requires specialized equipment and expertise.

  • Radioimmunoassay (RIA): A highly sensitive competitive binding assay that uses a radiolabeled tracer. Due to safety concerns and the need for specialized handling, its use has declined in favor of non-radioactive methods.

The choice of method will depend on the specific research question, available resources, and the desired level of detail. For routine screening and characterization of antibody specificity, competitive ELISA remains the most practical and cost-effective approach.

Conclusion: The Path to a Highly Specific Antibody

The development of antibodies with high specificity for small molecules like N-(3,5-Difluorobenzyl)-N-methylamine derivatives is a multi-faceted process that hinges on careful immunogen design, the synthesis of a comprehensive panel of analogs, and rigorous testing using appropriate immunoassay formats. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently characterize the cross-reactivity profiles of their antibodies, ensuring the reliability and validity of their downstream applications. This systematic approach is fundamental to the successful development of novel diagnostics and targeted therapeutics.

References

  • Apollonio, L., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208-213. [Link][1]

  • Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (2021). Foods, 10(11), 2636. [Link][2]

  • Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. (2024). Analytical Chemistry. [Link][3]

  • Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. (2025). Food Chemistry, 481, 143991. [Link][4]

  • Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. (2006). Bioconjugate Chemistry, 17(4), 1034-1040. [Link][5]

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. (2018). Molbank, 2018(4), M1018. [Link][6]

  • Thermo Fisher Scientific. (n.d.). Immunoassay reagents for psychoactive drugs. I. The method for the development of antibodies specific to amitriptyline and nortriptyline. Retrieved from [Link][7]

Sources

Comparative

A Comparative Guide to the Synthesis of N-(3,5-Difluorobenzyl)-N-methylamine: An Evaluation of Synthetic Strategies

In the landscape of pharmaceutical and agrochemical research, the synthesis of specifically substituted amines is a cornerstone of new molecule discovery. N-(3,5-Difluorobenzyl)-N-methylamine serves as a key building blo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of specifically substituted amines is a cornerstone of new molecule discovery. N-(3,5-Difluorobenzyl)-N-methylamine serves as a key building block for a range of biologically active compounds. The strategic placement of fluorine atoms on the benzyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its target. This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate, offering a critical evaluation of their respective merits and drawbacks to inform the choices of researchers in drug development and chemical synthesis.

This document will delve into the two most prevalent methods for the synthesis of N-(3,5-Difluorobenzyl)-N-methylamine: Reductive Amination of 3,5-difluorobenzaldehyde and N-alkylation of 3,5-difluorobenzylamine. We will explore the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, reaction conditions, and scalability.

Strategic Overview: Reductive Amination vs. N-Alkylation

The choice between a reductive amination approach and an N-alkylation strategy is often dictated by the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within a more complex molecule.

synthesis_overview cluster_0 Starting Materials cluster_1 Synthetic Routes 3_5_difluorobenzaldehyde 3,5-Difluorobenzaldehyde reductive_amination Reductive Amination 3_5_difluorobenzaldehyde->reductive_amination with Methylamine 3_5_difluorobenzylamine 3,5-Difluorobenzylamine n_alkylation N-Alkylation 3_5_difluorobenzylamine->n_alkylation with Methylating Agent target_molecule N-(3,5-Difluorobenzyl)- N-methylamine reductive_amination->target_molecule n_alkylation->target_molecule

Caption: High-level overview of the two primary synthetic pathways to N-(3,5-Difluorobenzyl)-N-methylamine.

Method 1: Reductive Amination of 3,5-Difluorobenzaldehyde

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This one-pot reaction typically involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine.

The synthesis of N-(3,5-Difluorobenzyl)-N-methylamine via this route commences with the reaction of 3,5-difluorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling.

reductive_amination_pathway aldehyde 3,5-Difluorobenzaldehyde imine Intermediate Imine aldehyde->imine + CH3NH2 - H2O methylamine Methylamine (CH3NH2) methylamine->imine product N-(3,5-Difluorobenzyl)- N-methylamine imine->product reducing_agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reducing_agent->product Reduction

Caption: General mechanistic pathway for the reductive amination of 3,5-difluorobenzaldehyde.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol is adapted from a similar synthesis of N-(3,5-Difluorobenzyl)ethylenediamine, which reported a yield of 55%[1].

Materials:

  • 3,5-Difluorobenzaldehyde

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine solution (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Discussion of Reductive Amination

Advantages:

  • One-pot procedure: This method is often operationally simple.

  • Wide availability of starting materials: 3,5-Difluorobenzaldehyde is a commercially available starting material.

  • Good functional group tolerance: Modern reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are mild and tolerate a wide range of functional groups.

Disadvantages:

  • Potential for over-alkylation: With primary amines, there is a risk of the secondary amine product reacting further with the aldehyde to form a tertiary amine. Careful control of stoichiometry is crucial.

  • Reductant sensitivity: Some reducing agents, like sodium borohydride, can also reduce the starting aldehyde if not managed carefully. The use of pH-sensitive reductants like sodium cyanoborohydride (NaBH₃CN) can mitigate this but introduces cyanide waste streams. A more modern and effective alternative is sodium triacetoxyborohydride.

A promising alternative approach involves the use of N-Boc-N-methylamine with a reductant like Me₂SiHCl, which can lead to high yields of the desired secondary amine.[2][3] This method proceeds through a Boc-protected intermediate, which is deprotected in situ.

Method 2: N-Alkylation of 3,5-Difluorobenzylamine

The second major route involves the direct methylation of the primary amine, 3,5-difluorobenzylamine. This is a classical Sₙ2 reaction where the nitrogen atom of the amine acts as a nucleophile, attacking an electrophilic methyl group from a methylating agent.

n_alkylation_pathway amine 3,5-Difluorobenzylamine product N-(3,5-Difluorobenzyl)- N-methylamine amine->product methylating_agent Methylating Agent (e.g., CH3I, (CH3)2SO4, (CH3O)2CO) methylating_agent->product Sₙ2 Reaction base Base (e.g., K2CO3, Et3N) base->product Acid Scavenger

Caption: General schematic for the N-alkylation of 3,5-difluorobenzylamine.

Experimental Protocol: N-Alkylation using Dimethyl Carbonate

This protocol utilizes the environmentally benign methylating agent, dimethyl carbonate (DMC), which is a safer alternative to traditional agents like methyl iodide or dimethyl sulfate.[4]

Materials:

  • 3,5-Difluorobenzylamine

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a pressure-rated reaction vessel, add 3,5-difluorobenzylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dimethyl carbonate (10 eq).

  • Add DMF as a solvent.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully vent any pressure.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

Discussion of N-Alkylation

Advantages:

  • Potentially higher selectivity for mono-alkylation: With careful control of stoichiometry and reaction conditions, mono-methylation can be favored.

  • "Greener" options available: The use of dimethyl carbonate offers a less toxic and more environmentally friendly alternative to traditional alkylating agents.[4]

  • Commercially available starting material: 3,5-Difluorobenzylamine is readily available from commercial suppliers.

Disadvantages:

  • Over-alkylation is a significant risk: The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine as a major byproduct.[5] This necessitates careful control over the amount of methylating agent used.

  • Harsh reaction conditions: Some methylating agents, like dimethyl carbonate, may require elevated temperatures and pressures.

  • Toxicity of reagents: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic and require careful handling.

Comparative Analysis

FeatureReductive AminationN-Alkylation
Starting Material 3,5-Difluorobenzaldehyde3,5-Difluorobenzylamine
Key Reagents Methylamine, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃)Methylating Agent (e.g., CH₃I, (CH₃O)₂CO), Base
Typical Yield Moderate to high (expect ~55-90% based on analogues)[1]Variable, highly dependent on control of over-alkylation
Key Challenge Potential for over-alkylation, reduction of starting aldehydeSignificant risk of di-methylation to the tertiary amine[5]
Safety & Handling Generally safer, especially with borohydride reagentsCan involve highly toxic and carcinogenic methylating agents
Scalability Generally good, with established industrial precedentCan be challenging to control selectivity on a large scale
"Green" Chemistry Use of borohydrides is common; catalytic reductive amination is a greener alternative.Use of dimethyl carbonate is a significant green improvement.[4]

Synthesis of Starting Materials

A comprehensive guide must also consider the accessibility of the key precursors.

  • 3,5-Difluorobenzaldehyde: This can be synthesized via formylation of 1-bromo-3,5-difluorobenzene, which itself can be prepared in a multi-step sequence from 2,4-dichloronitrobenzene.[1]

  • 3,5-Difluorobenzylamine: While commercially available, it can also be synthesized from 3,5-difluorobenzaldehyde via its oxime followed by reduction, or from 3,5-difluorobenzyl halide through various amination procedures.

Conclusion and Recommendations

Both reductive amination and N-alkylation are viable synthetic routes to N-(3,5-Difluorobenzyl)-N-methylamine.

For laboratory-scale synthesis where control over mono-alkylation is paramount , a modern reductive amination protocol, potentially utilizing a bulky or protected amine source like N-Boc-N-methylamine, is likely to provide the most reliable and high-yielding route.[2][3] The operational simplicity of a one-pot procedure is also a significant advantage for research and development applications.

For processes where cost and atom economy are the primary drivers , and where the separation of the desired secondary amine from the tertiary amine byproduct can be efficiently managed, N-alkylation may be considered. The use of greener methylating agents like dimethyl carbonate is strongly encouraged to mitigate the significant health and environmental risks associated with traditional reagents.[4]

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including the desired scale, purity specifications, and the available resources and expertise. It is recommended that both routes be evaluated at a small scale to determine the most efficient and robust method for a given application.

References

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  • figshare. (2025). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. [Link]

  • Khomenko, D. M., et al. (2025). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry.
  • Padwa, A., & Dent, W. (n.d.). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE. Organic Syntheses Procedure.
  • Nerviano Medical Sciences S.R.L. (2015). Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. U.S.
  • Zhao, S.-Y., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

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  • Shieh, W.-C., et al. (2001). Methylation of indole compounds using dimethyl carbonate. U.S.
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  • Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 299–328.
  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Shieh, W.-C., et al. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 457–462.
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  • Surrey, A. R. (1948). The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. Journal of the American Chemical Society, 70(9), 2887–2890.
  • ResearchGate. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase.
  • Farmer, T. J., et al. (2024). Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. Green Chemistry, 26(11), 6061-6073.
  • Wang, C., et al. (2020). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Organic Letters, 22(15), 5863–5868.
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